molecular formula C8H15N3 B1293073 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 936940-75-9

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Número de catálogo: B1293073
Número CAS: 936940-75-9
Peso molecular: 153.22 g/mol
Clave InChI: LCGYDKLNJOBMBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine is a nitrogen-containing organic compound that features a pyrazole heterocycle, a structure of significant interest in the development of novel chemical reagents and ligands. The compound is typically supplied as its stable hydrobromide salt (CAS 2418648-58-3) with the molecular formula C8H16BrN3 and a molecular weight of 234.14 g/mol . Pyrazole-based compounds analogous to this amine are extensively utilized in coordination chemistry as nitrogen-donor ligands for constructing metal complexes . Research on similar tripodal pyrazole-amine ligands has demonstrated their efficacy in forming copper(II) complexes that exhibit catalytic activity, such as in the oxidation of catechol to o-quinone using atmospheric oxygen . This suggests potential applications for this compound in catalysis and biomimetic inorganic chemistry research. As a building block, its molecular structure offers versatility for further synthetic modification, making it a valuable intermediate for researchers developing new ligands with tailored steric and electronic properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the material requires cold-chain transportation to ensure stability .

Propiedades

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGYDKLNJOBMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649281
Record name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-75-9
Record name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from readily available commercial reagents. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visual diagrams of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process:

  • Synthesis of 3,5-dimethyl-1H-pyrazole: The initial step involves the condensation of acetylacetone with hydrazine hydrate to form the pyrazole core.

  • Vilsmeier-Haack Formylation of 3,5-dimethyl-1H-pyrazole: To introduce a functional group at the 4-position, a Vilsmeier-Haack reaction is employed to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation with malononitrile to extend the carbon chain and introduce a nitrile group, forming 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile.

  • Michael Addition: A subsequent Michael addition of a hydride source will reduce the double bond of the acrylonitrile derivative to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile.

  • Reduction of the Nitrile: The final step is the reduction of the nitrile group to the desired primary amine, this compound.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Knoevenagel Condensation cluster_3 Step 4: Michael Addition cluster_4 Step 5: Nitrile Reduction Acetylacetone Acetylacetone Dimethylpyrazole 3,5-dimethyl-1H-pyrazole Acetylacetone->Dimethylpyrazole Hydrazine Hydrazine Hydrate Hydrazine->Dimethylpyrazole Formylpyrazole 3,5-dimethyl-1H-pyrazole-4-carbaldehyde Dimethylpyrazole->Formylpyrazole Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylpyrazole Acrylonitrile_Derivative 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile Formylpyrazole->Acrylonitrile_Derivative Malononitrile Malononitrile Malononitrile->Acrylonitrile_Derivative Propanenitrile_Derivative 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile Acrylonitrile_Derivative->Propanenitrile_Derivative Michael_Reagent Michael Addition (e.g., NaBH4) Michael_Reagent->Propanenitrile_Derivative Final_Product This compound Propanenitrile_Derivative->Final_Product Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Experimental Protocols and Data

This reaction is a classic condensation to form the pyrazole ring.

Experimental Protocol:

  • To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol or water, add hydrazine hydrate (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and subsequent recrystallization from an appropriate solvent.

ParameterValueReference
Reactants Acetylacetone, Hydrazine Hydrate[1]
Solvent Water or Ethanol[1]
Catalyst Glacial Acetic Acid (optional)[1]
Temperature 0-120 °C[1]
Reaction Time Varies (typically a few hours)[1]
Yield >90%[1]
Purity >99% (by HPLC)[1]

This step introduces the aldehyde functionality at the C4 position of the pyrazole ring. It is important to note that the direct formylation of 3,5-dimethyl-1H-pyrazole can be challenging. Therefore, N-protection might be required for a successful reaction. However, for the purpose of this guide, a general procedure for the formylation of a substituted pyrazole is provided.

Experimental Protocol:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.0-2.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF).

  • To this pre-formed reagent, add a solution of the N-substituted 3,5-dimethylpyrazole (1.0 eq) in DMF dropwise, maintaining a low temperature.

  • After the addition, the reaction mixture is typically heated to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

  • The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

ParameterValueReference
Reactants N-substituted 3,5-dimethylpyrazole, POCl₃, DMF[2]
Temperature 0 °C to reflux[2]
Reaction Time Varies (typically 1-4 hours)[2]
Work-up Quenching with ice, neutralization, extraction[2]
Purification Column chromatography or recrystallization[2]

This step extends the carbon chain by reacting the aldehyde with an active methylene compound.

Experimental Protocol:

  • In a reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add a catalytic amount of a base (e.g., piperidine, ammonium carbonate).

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete as monitored by TLC.

  • The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed, and dried.

ParameterValueReference
Reactants 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, Malononitrile[3]
Catalyst Ammonium carbonate (20 mol%)[3]
Solvent Water:Ethanol (1:1)[3]
Temperature Reflux[3]
Reaction Time 3-20 minutes[3]
Yield High[3]

This step reduces the activated double bond of the acrylonitrile derivative.

Experimental Protocol:

ParameterGeneral Conditions
Reactant 2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile
Reducing Agent e.g., Sodium borohydride (NaBH₄) in a protic solvent
Solvent Ethanol or Methanol
Temperature 0 °C to room temperature
Work-up Quenching with water, extraction

The final step involves the reduction of the propanenitrile intermediate to the target primary amine.

Experimental Protocol (using Lithium Aluminum Hydride):

  • To a suspension of lithium aluminum hydride (LiAlH₄, excess) in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere, add a solution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition, the reaction mixture is stirred at room temperature or heated to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to afford the crude product, which can be further purified by distillation or chromatography.[4][5][6][7]

ParameterValueReference
Reactant 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile[4][5][6][7]
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[4][5][6][7]
Solvent Anhydrous Diethyl Ether or THF[8]
Temperature 0 °C to reflux[7]
Work-up Fieser workup (H₂O, NaOH(aq), H₂O)[7]

Alternative Catalytic Hydrogenation Protocol:

  • Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or elevated temperature until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate to obtain the product.

ParameterValueReference
Reactant 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile[7]
Catalyst Raney Ni or Pd/C[7]
Solvent Methanol or Ethanol
Conditions H₂ atmosphere[7]

Experimental Workflows

Experimental_Workflow Start Start Setup Set up Reaction Vessel (Inert atmosphere if needed) Start->Setup Add_Reagents Add Reactants and Solvent Setup->Add_Reagents Control_Temp Control Temperature (Cooling/Heating) Add_Reagents->Control_Temp Monitor_Reaction Monitor Reaction Progress (TLC) Control_Temp->Monitor_Reaction Monitor_Reaction->Control_Temp Incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitor_Reaction->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization, Distillation) Workup->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization End End Characterization->End

Vilsmeier_Haack_Workflow Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (POCl3 + DMF at 0°C) Start->Prepare_Vilsmeier Add_Pyrazole Add N-Substituted Pyrazole (dropwise at 0°C) Prepare_Vilsmeier->Add_Pyrazole Heat_Reaction Heat Reaction Mixture Add_Pyrazole->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Quench Quench on Ice Monitor_TLC->Quench Complete Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify Product Extract->Purify End End Purify->End

Nitrile_Reduction_Workflow Start Start Setup_Inert Set up Reaction under Inert Atmosphere Start->Setup_Inert Add_LiAlH4 Add LiAlH4 to Anhydrous Ether Setup_Inert->Add_LiAlH4 Cool_Mixture Cool to 0°C Add_LiAlH4->Cool_Mixture Add_Nitrile Add Nitrile Solution Dropwise Cool_Mixture->Add_Nitrile Stir_React Stir at RT or Reflux Add_Nitrile->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Monitor_TLC->Stir_React Incomplete Quench_Fieser Quench (Fieser Workup) Monitor_TLC->Quench_Fieser Complete Filter Filter Precipitate Quench_Fieser->Filter Isolate_Product Isolate and Purify Product Filter->Isolate_Product End End Isolate_Product->End

Conclusion

The synthesis of this compound is a feasible multi-step process that utilizes fundamental organic transformations. This guide provides a robust framework for its preparation, offering detailed procedural outlines and referencing key reaction parameters. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. The successful synthesis of this pyrazole derivative will provide a valuable tool for the exploration of new chemical entities in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel pyrazole derivative, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents. This document details the available data on the core physicochemical parameters of the title compound, outlines a detailed plausible synthesis protocol, and presents a hypothetical signaling pathway that may be modulated by such derivatives, providing a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the available and estimated physicochemical data for this compound and its parent scaffold, 3,5-dimethylpyrazole, is presented in Table 1. Direct experimental values for the target compound are limited; therefore, predicted values and data from the closely related 3,5-dimethylpyrazole are included to provide a foundational understanding of its chemical nature.

Table 1: Physicochemical Properties

PropertyThis compound3,5-Dimethylpyrazole (for comparison)
Molecular Formula C₈H₁₅N₃[1]C₅H₈N₂[2][3][4]
Molecular Weight 153.22 g/mol [1]96.13 g/mol [2]
Appearance Solid[1]White crystalline powder or crystals[2]
pKa Not experimentally determined.15.12 ± 0.10 (Predicted)[2]
LogP Not experimentally determined.1.010[2]
Solubility Not experimentally determined.Soluble in water and methanol.[2]
Melting Point Not available.105-108 °C[2]
Boiling Point Not available.218 °C[2]
CAS Number 936940-75-9[1]67-51-6[2][3][4]

Synthesis and Experimental Protocols

2.1. Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

  • Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile: This intermediate is commercially available, simplifying the initial stage of the synthesis. For research purposes requiring de novo synthesis, a potential route could involve the Michael addition of a cyanide source to a suitable vinylpyrazole precursor.

  • Reduction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile to this compound: This transformation can be achieved through various established reduction methods.

Synthetic Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction Intermediate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile Starting_Material 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile Product This compound Starting_Material->Product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

References

Spectral and Synthetic Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for the novel compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. Due to the limited availability of experimental data in public literature, this document leverages predictive modeling for NMR and IR spectroscopy and outlines a detailed, practical synthetic protocol.

Molecular Structure and Properties

This compound is a primary amine featuring a substituted pyrazole ring. The pyrazole moiety is a common scaffold in medicinal chemistry, and this compound's structure suggests potential applications as a building block in drug discovery.

PropertyValueSource
Molecular FormulaC₈H₁₅N₃--INVALID-LINK--
Molecular Weight153.22 g/mol --INVALID-LINK--
CAS Number936940-75-9--INVALID-LINK--

Predicted Spectral Data

The following spectral data have been predicted using computational models to provide researchers with an expected analytical profile.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.0 (broad s)Singlet1HN-H (pyrazole)
~2.75Triplet2H-CH₂-NH₂
~2.40Triplet2HPyrazole-CH₂-
~2.20Singlet6H2 x -CH₃ (pyrazole)
~1.75Quintet2H-CH₂-CH₂-CH₂-
~1.30 (broad s)Singlet2H-NH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignment
~145.0CC3/C5-pyrazole
~110.0CC4-pyrazole
~41.0CH₂-CH₂-NH₂
~33.0CH₂-CH₂-CH₂-CH₂-
~21.0CH₂Pyrazole-CH₂-
~11.0CH₃2 x -CH₃ (pyrazole)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine and pyrazole)
2950-2850MediumC-H stretch (aliphatic)
1650-1550MediumN-H bend (amine)
1550-1450MediumC=C and C=N stretch (pyrazole ring)
1450-1350MediumC-H bend (aliphatic)
MS (Mass Spectrometry)
m/zInterpretation
153.13[M]⁺ (Molecular Ion)
136.12[M - NH₃]⁺
110.10[M - C₂H₅N]⁺
96.08[M - C₃H₇N]⁺ (cleavage of propyl amine chain)

Experimental Protocols

As no direct synthesis for this compound is readily available in the literature, a plausible and efficient two-step synthetic route is proposed starting from the commercially available 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Step 1: Oxidation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal

  • Methodology: Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

    • Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

    • After stirring for 15 minutes, add a solution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq.) in anhydrous DCM.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal to this compound

  • Methodology: Reductive amination using ammonia and a suitable reducing agent is a standard method for the synthesis of primary amines from aldehydes.

  • Protocol:

    • Dissolve the crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal from Step 1 in methanol.

    • Add a solution of ammonia in methanol (e.g., 7N) in excess.

    • Stir the mixture for 1 hour at room temperature to form the imine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol/triethylamine gradient) to afford the pure this compound.

Visualizations

Caption: Molecular structure of this compound.

synthesis_workflow start 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol step1 Swern Oxidation (Oxalyl Chloride, DMSO, TEA) start->step1 intermediate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal step1->intermediate step2 Reductive Amination (NH₃, NaBH₄) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

In-Depth Technical Guide: Characterization and Structure Elucidation of CAS 936940-75-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 936940-75-9 is 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine . This molecule belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and are significant scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the characterization and structure elucidation of this specific pyrazole derivative, including its physicochemical properties, proposed synthetic route, and spectral analysis. While specific experimental data for this exact compound is not widely published, this guide compiles information from closely related analogs and established chemical principles to provide a robust profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 936940-75-9
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Appearance Solid (predicted)
SMILES CC1=C(CCCN)C(C)=NN1
InChI InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11)

Synthesis and Purification

A plausible synthetic route for this compound can be conceptualized starting from the readily available 3,5-dimethylpyrazole. The synthesis would likely involve a three-step process as outlined below.

Proposed Synthetic Pathway

A potential synthetic workflow is illustrated in the following diagram.

Synthesis_Workflow Start 3,5-Dimethylpyrazole Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate1 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate1 Step2 Knoevenagel Condensation with Malononitrile Intermediate1->Step2 Intermediate2 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

  • Reagents: 3,5-dimethylpyrazole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure: To a cooled solution of DMF, POCl₃ is added dropwise with stirring to form the Vilsmeier reagent. 3,5-dimethylpyrazole is then added, and the reaction mixture is heated. After completion, the reaction is quenched with ice-water and neutralized to precipitate the product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation

  • Reagents: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde, malononitrile, and a basic catalyst (e.g., piperidine or triethylamine).

  • Procedure: The aldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol or toluene), and a catalytic amount of the base is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The product, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile, is isolated upon cooling and crystallization or by chromatographic purification.

Step 3: Reduction of the Nitrile and Alkene

  • Reagents: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylonitrile and a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Procedure (with LiAlH₄): The nitrile is added to a suspension of LiAlH₄ in dry THF under an inert atmosphere. The reaction is stirred at room temperature or gently heated. After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic solvent is evaporated to yield the final product.

Purification

The final product, this compound, can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization from a suitable solvent system.

Structure Elucidation

The structure of the target compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The predicted chemical shifts are summarized in Table 2.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole-NH~10-12br s1H
-CH₂- (attached to pyrazole)~2.4t2H
-CH₂- (central)~1.7m2H
-CH₂- (attached to NH₂)~2.7t2H
Pyrazole-CH₃~2.1s6H
-NH₂~1.5-3.0 (variable)br s2H

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are presented in Table 3.

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazole C3, C5~145
Pyrazole C4~110
-CH₂- (attached to pyrazole)~20
-CH₂- (central)~30
-CH₂- (attached to NH₂)~42
Pyrazole-CH₃~11
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak and major fragmentation patterns are detailed in Table 4.

Ionm/z (expected)Description
[M]⁺153Molecular ion
[M-NH₃]⁺136Loss of ammonia
[M-C₃H₇N]⁺96Cleavage of the propylamino side chain
[C₄H₅N₂]⁺81Pyrazole ring fragment

The fragmentation pattern would likely involve cleavage of the propyl side chain, with the base peak potentially corresponding to the stable pyrazole fragment.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3].

The presence of the basic amino group in the side chain of the target molecule suggests it could act as a ligand for various biological targets, such as receptors or enzymes. Further research would be necessary to elucidate its specific biological activities and mechanism of action. A potential workflow for investigating its biological profile is presented below.

Biological_Screening_Workflow Compound This compound Screening High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and toxicity) Lead_Opt->Preclinical

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a detailed characterization and structural elucidation of CAS 936940-75-9, this compound. While specific experimental data is limited in the public domain, the information presented, based on analogous structures and established chemical principles, offers a comprehensive profile for this compound. The proposed synthetic route and predicted spectral data provide a solid foundation for its synthesis and identification. The known biological significance of the pyrazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery and development programs.

References

In-Depth Technical Guide: Solubility Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, a novel chemical entity with potential applications in pharmaceutical development. In the absence of specific experimental data for this compound, this document outlines the foundational principles governing the solubility of substituted pyrazole amines and furnishes detailed, industry-standard experimental protocols for its empirical determination. The guide is designed to equip researchers with the necessary theoretical framework and practical methodologies to thoroughly characterize the solubility of this and structurally related compounds. Methodologies for thermodynamic and kinetic solubility assays are presented, alongside visualizations of these experimental workflows.

Introduction: Physicochemical Context

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

This compound possesses structural features that suggest a complex solubility profile. The presence of a primary amine group (pKa typically around 9-10) imparts a basic character, suggesting that its solubility will be highly dependent on pH. At physiological pH, the amine group will be predominantly protonated, forming a more soluble salt. The pyrazole ring system and the dimethyl and propyl substituents contribute to the molecule's lipophilicity, which may counteract the solubilizing effect of the amine group. A comprehensive understanding of its solubility across a range of pH values and in different solvent systems is therefore essential for its development.

Predicted Physicochemical Properties and Solubility Profile

While experimental data for this compound is not available in the public domain, we can infer its likely behavior based on its structure and the properties of similar molecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H15N3Based on chemical structure
Molecular Weight 153.23 g/mol Based on chemical structure
pKa (most basic) ~9-10Typical for a primary aliphatic amine
logP ~1.5 - 2.5Estimated based on structural fragments
Aqueous Solubility pH-dependentPresence of a basic amine group
Solubility in Organic Solvents Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)Presence of polar functional groups (amine, pyrazole)

Table 2: Anticipated Aqueous Solubility Profile

ConditionExpected SolubilityRationale
Acidic pH (e.g., pH 1-3) HighThe primary amine is fully protonated, forming a highly soluble cationic species.
Neutral pH (e.g., pH 7.4) Moderate to LowA significant fraction of the amine will be protonated, but the free base, which is less soluble, will also be present in equilibrium.
Basic pH (e.g., pH 9-12) LowThe amine will be predominantly in its neutral, free base form, which is expected to have lower aqueous solubility.

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, the following detailed experimental protocols are recommended. These methods are standard in the pharmaceutical industry for characterizing the solubility of new chemical entities.

Thermodynamic Solubility Assay (Shake-Flask Method)

This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature and pH when the system is at equilibrium.[1][2]

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Glass vials with screw caps

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the desired buffer (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure that excess solid remains.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Prepare a series of dilutions of the filtrate with the mobile phase.

  • Quantify the concentration of the dissolved compound in the diluted filtrates using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or methanol).[3]

Data Analysis: The solubility is reported as the mean concentration (e.g., in µg/mL or µM) from replicate measurements.

Kinetic Solubility Assay (High-Throughput Method)

This assay measures the solubility of a compound under non-equilibrium conditions and is often used for rapid screening of a large number of compounds.[4][5] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration in solution after a short incubation period.[6][7]

Objective: To rapidly assess the apparent solubility of the compound.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for direct UV method)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Centrifuge with plate rotor (for direct UV method)

Procedure (Nephelometric Method):

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).

  • Seal the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Compare the light scattering signal to that of control wells (buffer with DMSO only) to determine the concentration at which precipitation occurs.

Procedure (Direct UV Method):

  • Follow steps 1-4 as in the nephelometric method.

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new UV-transparent plate.

  • Measure the absorbance of the supernatant at the compound's λmax using a UV-Vis plate reader.

  • Calculate the concentration of the dissolved compound based on a standard curve.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow start Start: Excess Solid Compound add_buffer Add Aqueous Buffer (Known Volume, pH) start->add_buffer incubate Incubate with Agitation (e.g., 24-48h at 25°C) to Reach Equilibrium add_buffer->incubate centrifuge Centrifuge to Pellet Excess Solid incubate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter quantify Quantify Concentration by HPLC-UV filter->quantify end End: Equilibrium Solubility Value quantify->end

Caption: Thermodynamic Solubility Assay Workflow.

Kinetic_Solubility_Workflow start Start: Compound in DMSO Stock Solution add_to_buffer Add Stock Solution to Aqueous Buffer in 96-Well Plate start->add_to_buffer incubate Incubate with Shaking (e.g., 1-2h at 25°C) add_to_buffer->incubate nephelometry Nephelometry: Measure Light Scattering incubate->nephelometry direct_uv Direct UV: Centrifuge, Transfer Supernatant, Measure UV Absorbance incubate->direct_uv end End: Kinetic Solubility Value nephelometry->end direct_uv->end

Caption: Kinetic Solubility Assay Workflow.

Conclusion

While specific experimental solubility data for this compound is not yet publicly available, this technical guide provides a robust framework for its characterization. Based on its chemical structure, the compound is anticipated to exhibit pH-dependent aqueous solubility, a critical factor for its potential development as a pharmaceutical agent. The detailed thermodynamic and kinetic solubility assay protocols provided herein offer standardized methods for obtaining reliable and reproducible solubility data. The successful execution of these experiments will be crucial in guiding formulation development and predicting the in vivo behavior of this promising compound.

References

Commercial Availability and Technical Profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and a plausible synthetic route for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. While specific biological data for this compound is not extensively published, this guide also explores the well-documented biological significance of the pyrazole scaffold in drug discovery, offering context for its potential applications. The information is presented to support researchers and professionals in medicinal chemistry and drug development in evaluating and utilizing this compound.

Commercial Availability

This compound is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically offered in research quantities.

Supplier CAS Number Molecular Formula Molecular Weight Additional Information
Sigma-Aldrich936940-75-9[1]C₈H₁₅N₃[1]153.22 g/mol [1]Product of ChemBridge Corp.
Various Suppliers936940-75-9C₈H₁₅N₃153.23 g/mol Available in reagent grade.[2]

Table 1: Commercial Supplier Information

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

Property Value Source
Molecular Formula C₈H₁₅N₃[1][2]
Molecular Weight 153.22 g/mol [1]
Appearance Solid[1]
CAS Number 936940-75-9[1]

Table 2: Physicochemical Data

Proposed Synthesis Protocol

Experimental Protocol: Reduction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

Materials:

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate, water, 15% aqueous sodium hydroxide)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (a molar excess, typically 2-4 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography on silica gel.

Synthesis_Workflow start 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile reagent LiAlH4 or BH3-THF in Anhydrous Ether/THF start->reagent Reduction product This compound reagent->product

Caption: Proposed synthesis of the target amine via nitrile reduction.

Biological Context and Potential Significance

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][4] The presence of the 3,5-dimethylpyrazole moiety in the target compound suggests potential for biological activity.

Numerous studies have highlighted the diverse pharmacological properties of pyrazole derivatives, including:

  • Anticancer Activity: Many pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various mechanisms within cancer cells.[5][6][7][8][9]

  • Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antifungal Activity: Pyrazole derivatives have shown promise as antimicrobial and antifungal agents.[4]

The structural features of this compound, specifically the pyrazole core and the flexible propanamine side chain, make it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Biological_Significance cluster_pyrazole Pyrazole Core cluster_sidechain Side Chain cluster_activities Potential Biological Activities 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole Target_Compound This compound 3,5-dimethyl-1H-pyrazole->Target_Compound Propan-1-amine Propan-1-amine Propan-1-amine->Target_Compound Anticancer Anticancer Target_Compound->Anticancer ? Anti-inflammatory Anti-inflammatory Target_Compound->Anti-inflammatory ? Antimicrobial Antimicrobial Target_Compound->Antimicrobial ?

Caption: Structural components and potential biological activities.

Conclusion

This compound is a commercially available compound with potential for applications in drug discovery and development, owing to the established biological significance of the pyrazole scaffold. This guide provides essential technical information, including a feasible synthesis protocol, to facilitate its use in research. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Safety and Handling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific safety and toxicological data are available for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. The information provided herein is based on general knowledge of pyrazole derivatives and related chemical compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. All laboratory work should be performed by trained personnel in a well-ventilated area, adhering to all institutional and governmental safety regulations.

Chemical and Physical Properties

A summary of the known physical and chemical properties for this compound is presented below.

PropertyValueSource
CAS Number 936940-75-9Sigma-Aldrich[1]
Molecular Formula C₈H₁₅N₃Sigma-Aldrich[1]
Molecular Weight 153.22 g/mol Sigma-Aldrich[1]
Appearance Solid (form)Sigma-Aldrich[1]
SMILES String NCCCC1=C(C)NN=C1CSigma-Aldrich[1]
InChI Key LCGYDKLNJOBMBD-UHFFFAOYSA-NSigma-Aldrich[1]

Hazard Identification and Safety Precautions

General Hazards of Pyrazole Derivatives:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Damage: Can cause serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[3]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • It is recommended to use a licensed disposal company.

Proposed Experimental Protocol: Synthesis of this compound

The following is a theoretical multi-step synthesis protocol based on general synthetic methods for substituted pyrazoles. This protocol has not been validated and should be adapted and optimized by qualified researchers.

Step 1: Vilsmeier-Haack formylation of 3,5-dimethylpyrazole

  • To a stirred solution of 3,5-dimethylpyrazole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Knoevenagel condensation with malononitrile

  • Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and malononitrile in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to allow the product, 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile, to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Reduction of the dinitrile and double bond

  • In a high-pressure reactor, suspend the product from Step 2 in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or palladium on carbon.

  • Pressurize the reactor with hydrogen gas (H₂).

  • Heat the reaction mixture and maintain it under pressure with stirring for an extended period until the reduction is complete.

  • Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Reduction start 3,5-dimethylpyrazole reagents1 POCl3, DMF product1 3,5-dimethyl-1H-pyrazole-4-carbaldehyde reagents1->product1 Vilsmeier-Haack reagents2 Malononitrile, Piperidine product2 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile product1->product2 reagents2->product2 Knoevenagel reagents3 H2, Raney Ni final_product This compound product2->final_product reagents3->final_product Catalytic Hydrogenation

Caption: Proposed synthetic workflow for this compound.

References

Potential Derivatives of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neurological activities. The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine presents a versatile starting material for the development of novel derivatives. Its structure combines the proven pharmacophore of the 3,5-dimethylpyrazole ring with a flexible propanamine side chain, offering a key vector for chemical modification.

This technical guide explores the potential for generating diverse libraries of compounds through derivatization of the primary amine of this compound. We will detail proposed synthetic pathways for N-acylation, N-sulfonylation, and N-alkylation, providing generalized experimental protocols based on established chemical methodologies. Furthermore, we will discuss the potential biological significance of these derivatives by drawing parallels with structurally related compounds exhibiting notable bioactivities. All quantitative data, where available in analogous systems, will be presented in structured tables, and key experimental workflows will be visualized using Graphviz diagrams.

Core Structure: this compound

The foundational molecule for the proposed derivatives is this compound. Its chemical structure features a 3,5-dimethyl-substituted pyrazole ring at the 4-position of a propyl amine chain. The primary amine group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

Potential Synthetic Derivatives

The primary amine of the core structure can be readily modified through several key reactions to yield a variety of derivatives with potentially novel biological activities.

N-Acyl Derivatives (Amides)

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. Amide derivatives of the core compound can be synthesized by reacting this compound with a variety of carboxylic acids, acid chlorides, or acid anhydrides.

N_Acylation Core This compound Product N-Acyl Derivative (Amide) Core->Product Amide Coupling Reagent R-COOH (Carboxylic Acid) + Coupling Agents (EDC, HOBt/HATU) Reagent->Product

Figure 1: Proposed N-Acylation Workflow.

A common and effective method for amide bond formation involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[1][2][3].

  • Preparation: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture.

  • Coupling: Add the coupling agent (e.g., HATU, 1.2 eq.) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel[1][2][3].

N-Sulfonyl Derivatives (Sulfonamides)

Sulfonamides are another important class of pharmacophores known for their diverse biological activities. These derivatives can be prepared by reacting the primary amine of the core structure with various sulfonyl chlorides in the presence of a base.

N_Sulfonylation Core This compound Product N-Sulfonyl Derivative (Sulfonamide) Core->Product Sulfonamide Formation Reagent R-SO2Cl (Sulfonyl Chloride) + Base (Pyridine or TEA) Reagent->Product

Figure 2: Proposed N-Sulfonylation Workflow.
  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude sulfonamide can be purified by column chromatography or recrystallization[4][5].

N-Alkyl Derivatives

N-alkylation of the primary amine can introduce a variety of alkyl or arylalkyl groups, which can significantly influence the lipophilicity, steric bulk, and ultimately the biological activity of the resulting secondary or tertiary amines. Reductive amination is a widely used and efficient method for this transformation.

N_Alkylation Core This compound Product N-Alkyl Derivative (Secondary/Tertiary Amine) Core->Product Reductive Amination Reagent R-CHO (Aldehyde) or R-CO-R' (Ketone) + Reducing Agent (e.g., NaBH(OAc)3) Reagent->Product

Figure 3: Proposed N-Alkylation Workflow.
  • Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise at room temperature[6][7].

  • Reaction: Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography[6][7].

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are not extensively reported, the broader class of pyrazole-containing compounds exhibits a vast array of pharmacological activities. By examining structurally analogous compounds, we can infer potential therapeutic applications for the proposed derivatives.

Table 1: Potential Biological Activities of N-Substituted 3-(Pyrazol-4-yl)propanamine Analogs

Derivative ClassPotential Biological ActivitiesRationale from Analogous Structures
N-Acyl Anti-inflammatory, Anticancer, AntimicrobialAmide-containing pyrazoles are known to exhibit a wide range of bioactivities. The nature of the acyl group can significantly modulate the activity, with aromatic and heterocyclic acyl groups often conferring potent effects.
N-Sulfonyl Anticancer, Antibacterial, Carbonic Anhydrase InhibitionThe sulfonamide moiety is a key feature in many marketed drugs. Pyrazole sulfonamides have shown promise as anticancer agents and inhibitors of various enzymes.
N-Alkyl Neurological (e.g., antidepressant, antipsychotic), Receptor Modulation (e.g., cannabinoid, histamine)The introduction of alkyl and aralkyl groups can tune the compound's properties to interact with specific receptors in the central nervous system. The length and nature of the alkyl chain are critical for receptor affinity and selectivity.

Conclusion

The core structure of this compound provides a promising platform for the development of novel therapeutic agents. The synthetic accessibility of its primary amine allows for the straightforward generation of diverse libraries of N-acyl, N-sulfonyl, and N-alkyl derivatives. The established biological importance of the pyrazole nucleus, coupled with the potential for fine-tuning pharmacological properties through derivatization of the propanamine side chain, makes this an attractive area for further investigation in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and exploration of these potential derivatives. Further screening of these novel compounds will be essential to elucidate their specific biological activities and establish definitive structure-activity relationships.

References

A Comprehensive Technical Review of 3,5-dimethyl-1H-pyrazole Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, summarizes their anti-inflammatory, antimicrobial, and anticancer properties with quantitative data, provides detailed experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.

Synthesis of 3,5-dimethyl-1H-pyrazole Derivatives

The synthesis of the 3,5-dimethyl-1H-pyrazole core and its derivatives is most commonly achieved through the condensation reaction of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with a hydrazine derivative. This versatile and efficient method allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

One of the foundational methods is the Knorr pyrazole synthesis, which has been adapted and modified to improve yields and simplify procedures.[1]

General Synthetic Scheme

A general representation of the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazole derivatives is depicted below. The reaction typically proceeds by refluxing acetylacetone with a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid.

G acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate + hydrazine R-NH-NH₂ (Substituted Hydrazine) hydrazine->intermediate pyrazole 1-R-3,5-dimethyl-1H-pyrazole intermediate->pyrazole Cyclization (-H₂O)

Caption: General synthesis of 1-substituted-3,5-dimethyl-1H-pyrazoles.

Biological Activities

3,5-dimethyl-1H-pyrazole derivatives have been extensively investigated for a variety of pharmacological activities, with the most prominent being their anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Many 3,5-dimethyl-1H-pyrazole derivatives exhibit potent anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a prime example of the therapeutic potential of this class of compounds.

Mechanism of COX-2 Inhibition: The selectivity of these pyrazole derivatives for COX-2 over COX-1 is often attributed to the structural differences between the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulky substituents often found on the pyrazole ring of the inhibitors.[4] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6]

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative 3,5-dimethyl-1H-pyrazole derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 3,5-dimethyl-1H-pyrazole derivatives.

Some derivatives also exhibit COX-2-independent anti-inflammatory effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[7]

Quantitative Data: Anti-inflammatory Activity

CompoundIn vivo AssayDose% Inhibition of EdemaReference
3aCarrageenan-induced paw edema100 mg/kg70.73[8]
3bCarrageenan-induced paw edema100 mg/kg86.47[8]
3cCarrageenan-induced paw edema100 mg/kg81.08[8]
13iCarrageenan-induced paw edema50 mg/kg72.4[9]
Antimicrobial Activity

A significant number of 3,5-dimethyl-1H-pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11] The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
3aE. coli>100[10]
5aE. coli50[10]
3aS. aureus50[10]
5aS. aureus25[10]
3E. coli0.25[12]
4S. epidermidis0.25[12]
2A. niger1[12]
21aS. aureus62.5[11]
21aC. albicans2.9[11]
Anticancer Activity

The anticancer potential of 3,5-dimethyl-1H-pyrazole derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[13][14]

Mechanism of Anticancer Action: One of the key mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade.[13][15] Additionally, some derivatives have been found to interfere with critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_0 Apoptosis Induction Pyrazole_Derivative 3,5-dimethyl-1H-pyrazole derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole_Derivative->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 3,5-dimethyl-1H-pyrazole derivatives via ROS and caspases.

Quantitative Data: Anticancer Activity (IC₅₀ values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
222.823.54--[14]
234.166.28--[14]
2716.50---[14]
375.21---[14]
3f14.97 (MDA-MB-468)---[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 3,5-dimethyl-1H-pyrazole derivatives.

Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (0.1 mol) in 100 mL of ethanol.

  • Slowly add phenylhydrazine (0.1 mol) to the stirred solution at room temperature.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Anticancer Activity: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator, microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • Test compounds

  • Standard antibiotic/antifungal drugs

  • 96-well microplates

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer.

Procedure:

  • Divide the rats into groups (n=6): control, standard, and test groups.

  • Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

3,5-dimethyl-1H-pyrazole derivatives represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis and diverse biological activities, including potent anti-inflammatory, antimicrobial, and anticancer effects, make them attractive candidates for further development. The mechanisms of action, particularly the inhibition of COX-2 and the induction of apoptosis, provide a solid foundation for rational drug design. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine as a versatile building block in the design and synthesis of novel therapeutic agents. The inherent structural features of the pyrazole core, coupled with the reactive primary amine, make this scaffold a valuable starting point for developing potent and selective modulators of various biological targets, particularly protein kinases implicated in cancer and inflammatory diseases.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal anchor for binding to the ATP-binding site of protein kinases. The title compound, this compound, offers a strategic advantage by providing a flexible three-carbon linker terminating in a primary amine. This amine group serves as a key handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the 3,5-dimethylpyrazole core have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival. These include the PI3K/Akt/mTOR and EGFR signaling cascades.[1][2]

Synthetic Applications

The primary amine of this compound allows for a variety of chemical transformations to build more complex molecules. Common applications include:

  • Amide Bond Formation: Acylation with carboxylic acids or their derivatives to form amides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

  • Nucleophilic Substitution: Alkylation or arylation to introduce further diversity.

These reactions enable the construction of libraries of compounds for high-throughput screening and lead optimization.

Biological Applications as Kinase Inhibitors

The 3,5-dimethylpyrazole moiety is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase ATP-binding pocket. The substituents at the 1, 3, 4, and 5 positions of the pyrazole ring can be modified to achieve selectivity for specific kinases. Derivatives of this scaffold have shown promise in inhibiting a range of kinases, including those involved in cell cycle regulation and signal transduction.

Quantitative Data on Pyrazole Derivatives

The following tables summarize the in vitro activity of various pyrazole derivatives, highlighting the potential of this scaffold in developing potent biological modulators.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
3d MCF-7 (Breast)Cytotoxicity10[3]
3e MCF-7 (Breast)Cytotoxicity12[3]
5a MCF-7 (Breast)Cytotoxicity14[3]
43 MCF-7 (Breast)Cytotoxicity0.25[1]
C5 MCF-7 (Breast)Antiproliferative0.08[2]
118 HCT116 (Colon)Cytotoxicity8.34[1]
118 MCF-7 (Breast)Cytotoxicity4.98[1]
53 HepG2 (Liver)Anticancer15.98[1]
54 HepG2 (Liver)Anticancer13.85[1]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
C5 EGFRKinase Inhibition0.07[2]
43 PI3KKinase InhibitionPotent Inhibition[1]
53 EGFR/VEGFR-2Dual Kinase InhibitionPotent Inhibition[1]
54 EGFR/VEGFR-2Dual Kinase InhibitionPotent Inhibition[1]
1b HaspinKinase Inhibition0.057[4]
1c HaspinKinase Inhibition0.066[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from the commercially available 3,5-dimethylpyrazole is outlined below. This multi-step synthesis involves established chemical transformations.

G start 3,5-Dimethylpyrazole vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) start->vilsmeier aldehyde 3,5-Dimethyl-1H-pyrazole -4-carbaldehyde vilsmeier->aldehyde knoevenagel Knoevenagel Condensation (Malononitrile, Piperidine) aldehyde->knoevenagel nitrile 2-(3,5-Dimethyl-1H-pyrazol -4-ylmethylene)malononitrile knoevenagel->nitrile reduction Reduction (e.g., H2, Pd/C or LiAlH4) nitrile->reduction final_product 3-(3,5-Dimethyl-1H-pyrazol -4-yl)propan-1-amine reduction->final_product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [5][6]

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl3, 1.2 equivalents).

  • Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 3,5-dimethylpyrazole (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile (Knoevenagel Condensation)

  • To a solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 3: Synthesis of this compound (Reduction)

  • Method A (Catalytic Hydrogenation):

    • Dissolve 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Stir vigorously until the reaction is complete (monitored by TLC or disappearance of starting material by LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the desired amine.

  • Method B (Chemical Reduction):

    • Suspend Lithium aluminum hydride (LiAlH4, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C.

    • Slowly add a solution of 2-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile (1 equivalent) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [7]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Kinase Inhibition Assay [8]

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction (e.g., by adding a solution of EDTA).

  • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways involved in cancer progression. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates & Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-based compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its utility in constructing libraries of potential kinase inhibitors and anticancer agents makes it a compound of significant interest for drug discovery and development programs. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising scaffold in medicinal chemistry.

References

Application Notes and Protocols for N-alkylation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of the pyrazole ring in 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. The N-alkylation of pyrazole scaffolds is a critical transformation in medicinal chemistry for the synthesis of diverse and biologically active molecules.[1][2] This protocol outlines a classical base-mediated alkylation, which is a versatile and widely adopted method.[1] The procedure includes reagent specifications, step-by-step instructions, and methods for purification and analysis. Additionally, this document discusses the potential for side-chain N-alkylation and presents the information in a clear, structured format for ease of use in a research and development setting.

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in drug discovery due to their wide range of pharmacological activities. N-substituted pyrazoles, in particular, are core components of many therapeutic agents. The functionalization of the pyrazole nitrogen atoms allows for the modulation of a compound's physicochemical properties and biological activity.

The target molecule, this compound, possesses two reactive sites for N-alkylation: the pyrazole ring nitrogens and the primary amine of the propyl side chain. This protocol focuses on the alkylation of the pyrazole ring, which, due to the symmetrical 3,5-dimethyl substitution, is expected to yield a single constitutional isomer. The primary amine on the side chain is less nucleophilic than the deprotonated pyrazole nitrogen and is therefore less likely to react under these conditions; however, protection of the primary amine may be considered for complete selectivity.

Experimental Protocol: Base-Mediated N-Alkylation of the Pyrazole Ring

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials and Reagents

ReagentGradeSupplier
This compound≥95%Commercial Source
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Reagent GradeCommercial Source
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated aqueous NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source
Silica Gel60 Å, 230-400 meshCommercial Source

Instrumentation

Instrument
Magnetic Stirrer with Hotplate
Round-bottom flasks
Condenser
Separatory Funnel
Rotary Evaporator
Thin Layer Chromatography (TLC) plates
UV Lamp (254 nm)
Flash Chromatography System
Nuclear Magnetic Resonance (NMR) Spectrometer
Mass Spectrometer (MS)

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the stirred solution.[1]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature or heat to a desired temperature (e.g., 60-80°C) for 4-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[1]

Reaction Scheme

N_Alkylation cluster_reactants Reactants cluster_products Products Pyrazole This compound Reaction + Pyrazole->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction N_Alkylated_Pyrazole N-Alkyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Reaction->N_Alkylated_Pyrazole Δ or rt

Caption: General reaction scheme for the N-alkylation of the pyrazole.

Experimental Workflow

Workflow A 1. Dissolve pyrazole in anhydrous DMF B 2. Add base (K₂CO₃) A->B C 3. Stir at room temperature B->C D 4. Add alkyl halide dropwise C->D E 5. Stir at rt or heat (monitor by TLC/LC-MS) D->E F 6. Quench with water E->F G 7. Extract with ethyl acetate F->G H 8. Wash with NaHCO₃ and brine G->H I 9. Dry with Na₂SO₄ and concentrate H->I J 10. Purify by flash chromatography I->J K 11. Characterize product (NMR, MS) J->K

Caption: Step-by-step workflow for the N-alkylation experiment.

Data Presentation

Table 1: Hypothetical N-Alkylation Reaction Data

EntryAlkylating Agent (R-X)Base (eq)Temp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃ (1.5)251285
2Benzyl bromideK₂CO₃ (1.5)60892
3Ethyl iodideK₂CO₃ (2.0)601678
4Propyl bromideCs₂CO₃ (1.5)801288

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific substrate, reagents, and reaction conditions.

Discussion

Regioselectivity

For asymmetrically substituted pyrazoles, N-alkylation can result in a mixture of two regioisomers. The regiochemical outcome is influenced by factors such as the choice of base, solvent, electrophile, and reaction temperature.[1] Steric hindrance often directs the alkylation to the less hindered nitrogen atom.[1] However, in the case of this compound, the pyrazole ring is symmetrically substituted, leading to a single N-alkylated product on the pyrazole ring.

Alternative N-Alkylation Methods

  • Acid-Catalyzed Alkylation: For substrates sensitive to basic conditions, an acid-catalyzed approach using trichloroacetimidates as alkylating agents can be employed.[3][4] This method avoids the use of strong bases and often proceeds at room temperature.[3]

  • Enzymatic Alkylation: For highly selective and environmentally friendly transformations, engineered enzymes can be used to catalyze the N-alkylation of pyrazoles with simple haloalkanes.[5]

Side-Chain N-Alkylation

To selectively alkylate the primary amine on the side chain, a different synthetic strategy should be employed, such as:

  • Reductive Amination: This is a common method for the formation of secondary and tertiary amines.[6] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

  • Protecting Group Strategy: To perform direct alkylation on the side-chain amine with an alkyl halide, the pyrazole nitrogens would likely need to be protected first (e.g., with a BOC group) to prevent competing reactions. The protecting group can then be removed after the side-chain alkylation is complete.

Conclusion

The provided protocol for the base-mediated N-alkylation of this compound offers a robust and versatile method for the synthesis of N-alkylated pyrazole derivatives. This procedure is a fundamental tool for medicinal chemists and drug development professionals in the exploration of new chemical entities. Careful consideration of the reaction conditions and potential side reactions will enable the successful synthesis and purification of the desired products.

References

Application Notes and Protocols for the Coupling of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a substituted pyrazole ring, a common motif in pharmacologically active compounds, and a primary alkylamine, which serves as a key handle for derivatization. The pyrazole moiety is known to participate in hydrogen bonding and can act as a bioisostere for other functional groups, while the flexible propyl-amine linker allows for the exploration of chemical space and optimization of drug-target interactions. This primary amine is readily coupled with a variety of electrophilic partners, most notably carboxylic acids and sulfonyl chlorides, to generate diverse libraries of amides and sulfonamides. These derivatives are of significant interest in the development of novel therapeutics across various disease areas.

This document provides detailed protocols for common coupling reactions involving this compound, including amide and sulfonamide bond formation. The reaction conditions outlined are based on well-established synthetic methodologies and are intended to serve as a starting point for reaction optimization.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with representative carboxylic acids and sulfonyl chlorides. These conditions are illustrative and may require optimization for specific substrates.

EntryCoupling PartnerCoupling Reagent(s)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidEDC (1.2 eq), HOBt (1.1 eq)DIPEA (2.0 eq)DCMRT1685-95
2Acetic AcidHATU (1.2 eq)DIPEA (2.0 eq)DMFRT1280-90
34-Toluene-sulfonyl chloridePyridinePyridine0 to RT1275-85
4Methane-sulfonyl chlorideTriethylamineDCM0 to RT880-90

Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, RT: Room Temperature.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using the common coupling agents EDC and HOBt.[1][2][3]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.05 eq) and HOBt (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Sulfonamide Synthesis

This protocol outlines a standard procedure for the synthesis of a sulfonamide from this compound and a sulfonyl chloride.[4][5][6]

Materials:

  • This compound

  • Sulfonyl chloride of interest (e.g., 4-toluenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) or pyridine under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add the base, such as triethylamine (1.5 eq) or use pyridine as the solvent.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • If pyridine is used as the solvent, remove it under reduced pressure. If DCM is the solvent, dilute the reaction mixture with additional DCM.

  • Wash the organic layer with 1 M HCl (2x) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_amide Amide Coupling cluster_sulfonamide Sulfonamide Synthesis A1 Dissolve Carboxylic Acid, Amine, and HOBt in DCM A2 Add DIPEA A1->A2 A3 Add EDC A2->A3 A4 Stir at RT A3->A4 A5 Work-up & Purification A4->A5 end End A5->end S1 Dissolve Amine in DCM/Pyridine at 0 °C S2 Add Base (e.g., TEA) S1->S2 S3 Add Sulfonyl Chloride S2->S3 S4 Stir and Warm to RT S3->S4 S5 Work-up & Purification S4->S5 S5->end start Start start->A1 start->S1

Caption: General experimental workflows for amide and sulfonamide synthesis.

logical_relationship cluster_reactants Coupling Partners cluster_products Products amine This compound amide Amide Derivative amine->amide sulfonamide Sulfonamide Derivative amine->sulfonamide carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->amide + Coupling Reagents sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->sulfonamide + Base

Caption: Relationship between reactants and products in coupling reactions.

References

Application Notes and Protocols for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific agrochemical application data for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine is not extensively available in public literature. The following application notes and protocols are based on the known activities of structurally related pyrazole-containing agrochemicals and are intended to serve as a guide for research and development.

Introduction

The pyrazole scaffold is a well-established and highly versatile core structure in the discovery of modern agrochemicals.[1][2][3] Its derivatives have led to the successful commercialization of numerous products with fungicidal, insecticidal, and herbicidal activities.[3][4] The structural features of the pyrazole ring, including its aromaticity and multiple sites for substitution, allow for the fine-tuning of biological activity and physical properties.[1][2] The compound this compound incorporates a basic side chain, which can influence its uptake, translocation, and target interaction within plants, fungi, or insects. This document outlines potential applications and experimental approaches for evaluating this compound in an agrochemical research context.

Potential Agrochemical Applications

Fungicidal Applications

Many commercial fungicides are based on the pyrazole carboxamide scaffold and act as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and subsequent cell death.[3] While this compound is not a carboxamide, its pyrazole core suggests it could be a valuable synthon for creating novel fungicides.

Hypothesized Mode of Action: Derivatives of this amine could be synthesized to target fungal cellular processes. For instance, acylation of the primary amine could yield compounds that mimic the structure of known SDHI fungicides.

Potential Target Pathogens:

  • Botrytis cinerea (Gray mold)

  • Magnaporthe oryzae (Rice blast)

  • Pythium aphanidermatum (Damping-off)

  • Fusarium graminearum (Fusarium head blight)

  • Rhizoctonia solani (Sheath blight)[5][6]

Insecticidal Applications

Pyrazole-based insecticides are known to be highly effective against a broad spectrum of agricultural pests.[3] A prominent mode of action for pyrazole insecticides is the antagonism of the GABA-gated chloride channel in the insect nervous system, leading to hyperexcitation and death.[3] Another mechanism involves the inhibition of mitochondrial electron transport at Complex I.[3]

Hypothesized Mode of Action: The specific structure of this compound could be modified to create derivatives that interact with insect neuronal receptors or mitochondrial proteins. The propanamine side chain could play a role in penetrating the insect cuticle and reaching the target site.

Potential Target Pests:

  • Aphis craccivora (Cowpea aphid)

  • Spodoptera frugiperda (Fall armyworm)

  • Bemisia tabaci (Silverleaf whitefly)

Herbicidal Applications

Pyrazole derivatives have been successfully developed as herbicides, most notably as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] Inhibition of HPPD disrupts the biosynthesis of essential molecules in plants, leading to bleaching and necrosis.[3]

Hypothesized Mode of Action: Modification of the amine group in this compound could lead to compounds that effectively bind to the active site of plant enzymes like HPPD or acetolactate synthase (ALS).

Potential Target Weeds:

  • Amaranthus retroflexus (Redroot pigweed)

  • Echinochloa crus-galli (Barnyard grass)

  • Digitaria sanguinalis (Large crabgrass)

Quantitative Data for Analogous Pyrazole Derivatives

The following table summarizes efficacy data for various pyrazole derivatives from published research to provide a reference for expected activity ranges.

Compound Class Compound/Derivative Target Organism Activity Metric Value Reference
Fungicide N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solaniEC500.45 µg/mL[5][6]
Fungicide 1v (a pyrazole analogue)Fusarium graminearumEC500.0530 µM
Insecticide [4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-ylidene]cyanamideSpodoptera littoralis (2nd instar)LC500.553 mg/L[7]
Insecticide [4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-ylidene]cyanamideSpodoptera littoralis (4th instar)LC501.28 mg/L[7]
Herbicide 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalisPost-emergence controlExcellent at 750 g a.i./ha[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Amide Formation Example)

This protocol describes a general method for the acylation of the primary amine to generate amide derivatives for biological screening.

Materials:

  • This compound

  • Acid chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, pre-activate it with the coupling agent according to standard procedures before addition.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Diagram of Synthetic Workflow:

G General Synthesis of Amide Derivatives cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine This compound Solvent Anhydrous Solvent Amine->Solvent Acid Acid Chloride / Carboxylic Acid Temperature 0 °C to Room Temp Acid->Temperature Base Base (e.g., Triethylamine) Base->Solvent Solvent->Temperature Quench Quench with Water/Bicarbonate Temperature->Quench Extract Organic Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Derivative Purify->Product

Caption: General workflow for the synthesis of amide derivatives.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol outlines a method to assess the fungicidal activity of the synthesized compounds against various plant pathogenic fungi.

Materials:

  • Synthesized pyrazole derivatives

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Commercial fungicide as a positive control (e.g., Pyraclostrobin)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare control plates with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25-28 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 (effective concentration to inhibit 50% of growth) value for each compound by probit analysis.

Diagram of Antifungal Assay Workflow:

G In Vitro Antifungal Assay Workflow Prep_Media Prepare PDA Media Amend_Media Amend Media with Compounds Prep_Media->Amend_Media Prep_Compounds Prepare Compound Stock Solutions Prep_Compounds->Amend_Media Pour_Plates Pour Petri Dishes Amend_Media->Pour_Plates Inoculate Inoculate with Fungal Plugs Pour_Plates->Inoculate Incubate Incubate at 25-28 °C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Inhibition & EC50 Measure->Calculate

Caption: Workflow for in vitro antifungal screening.

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol details a common method for evaluating the insecticidal activity of compounds against sucking insects like aphids.

Materials:

  • Synthesized pyrazole derivatives

  • Host plant leaves (e.g., fava bean or cotton)

  • A culture of aphids (Aphis craccivora)

  • Solvent for compound dissolution (e.g., acetone with a surfactant like Triton X-100)

  • Petri dishes lined with moist filter paper

  • Commercial insecticide as a positive control

  • Spray bottle or dipping container

Procedure:

  • Prepare a series of concentrations of the test compounds and the positive control in the solvent. A solvent-only solution serves as the negative control.

  • Excise fresh, uniform-sized leaves from the host plant.

  • Dip each leaf into the respective test solution for 10-20 seconds, ensuring complete coverage.

  • Allow the leaves to air dry completely.

  • Place each treated leaf, petiole down, in a petri dish containing moist filter paper to maintain turgor.

  • Introduce a known number of adult aphids (e.g., 10-20) onto each leaf.

  • Seal the petri dishes with a ventilated lid and place them in a controlled environment chamber (e.g., 25 °C, 16:8 h light:dark photoperiod).

  • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (lethal concentration to kill 50% of the population) for each compound.

G Compound Pyrazole Derivative Binding Binds to Receptor Compound->Binding Receptor GABA-gated Chloride Channel Receptor->Binding Block Blocks Chloride Ion Influx Binding->Block Neuron Neuron remains in excited state Block->Neuron Result Hyperexcitation and Insect Death Neuron->Result

References

Application Note: Protocol for the Purification of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine from a crude reaction mixture. The protocol outlines a multi-step purification strategy that combines acid-base extraction and column chromatography to isolate the target compound with high purity. This methodology is designed to address the challenges associated with the purification of basic heterocyclic amines, ensuring a robust and reproducible process for researchers in organic synthesis and drug development.

Introduction

This compound is a bifunctional molecule containing both a pyrazole heterocycle and a primary aliphatic amine. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The presence of the basic primary amine and the pyrazole ring necessitates a carefully designed purification strategy to remove unreacted starting materials, byproducts, and other impurities. Standard purification techniques often require optimization to prevent issues such as product loss and poor separation due to the compound's basicity. This protocol provides a comprehensive approach to achieving high purity of the target amine.

Purification Strategy Overview

The purification of this compound is best approached using a combination of techniques that exploit the basicity of the amine and the polarity of the molecule. The overall workflow involves an initial acid-base extraction to separate the basic amine from non-basic impurities, followed by column chromatography for final purification.

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_extraction Acidic Extraction (e.g., 1M HCl) dissolve->acid_extraction organic_layer Organic Layer (Non-basic impurities) acid_extraction->organic_layer Separate aqueous_layer Aqueous Layer (Protonated Amine Salt) acid_extraction->aqueous_layer Separate basify Basification (e.g., 2M NaOH) aqueous_layer->basify organic_extraction Organic Extraction (e.g., Dichloromethane) basify->organic_extraction dried_organic Dried Organic Extract organic_extraction->dried_organic concentrate Concentrate in vacuo dried_organic->concentrate crude_amine Crude Amine concentrate->crude_amine chromatography Column Chromatography crude_amine->chromatography pure_amine Pure this compound chromatography->pure_amine

Figure 1: Purification workflow diagram.

Experimental Protocols

Acid-Base Extraction

This initial step is designed to separate the basic target amine from non-basic organic impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete recovery of the amine.

  • Combine all aqueous extracts. The organic layer containing non-basic impurities can be discarded.[3][4]

  • Cool the combined aqueous layer in an ice bath.

  • Slowly add 2M NaOH to the aqueous layer while stirring until the pH is basic (pH > 12), as confirmed by pH paper or a pH meter. This will deprotonate the amine salt and regenerate the free amine.

  • Transfer the basic aqueous solution back to the separatory funnel.

  • Extract the aqueous layer with dichloromethane three times, using a volume of DCM approximately equal to the aqueous layer for each extraction.

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Column Chromatography

This step is for the final purification of the amine to remove any remaining impurities. Due to the basic nature of the amine, a modified silica gel chromatography is recommended.[5]

Materials:

  • Crude amine from the acid-base extraction

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Eluent: A common eluent system for amines is a mixture of a non-polar solvent like dichloromethane and a polar solvent like methanol. A starting point could be 95:5 DCM:MeOH. To prevent streaking of the basic amine on the acidic silica gel, add a small amount of triethylamine (e.g., 0.5-1% by volume) to the eluent mixture.[6]

  • Determine the Rf value: Use Thin Layer Chromatography (TLC) to find the optimal solvent system that gives your target compound an Rf value of approximately 0.3.[5]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Load the Sample: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[5]

  • Elute the Column: Run the column with the prepared eluent, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The effectiveness of each purification step should be monitored by an appropriate analytical technique, such as TLC, GC-MS, or LC-MS, to determine the purity of the product. The following table provides a template for summarizing the quantitative data from the purification process.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (%)Analytical Method
Crude Reaction Product-----
After Acid-Base ExtractionTLC, GC-MS
After Column ChromatographyTLC, GC-MS, NMR

Alternative and Advanced Purification Techniques

  • Crystallization/Recrystallization: If the purified amine is a solid, recrystallization can be an effective final purification step.[7][8] Common solvents for recrystallization of pyrazole derivatives include ethanol, toluene, and acetone.[9] The formation of a salt (e.g., hydrochloride or tartrate) can also facilitate crystallization.[6]

  • Reversed-Phase Chromatography: For highly polar amines that are difficult to purify using normal-phase silica gel, reversed-phase chromatography (e.g., using a C18 stationary phase) with a water/acetonitrile or water/methanol mobile phase can be a viable alternative.[10]

  • Selective Ammonium Carbamate Crystallization: This is a newer, waste-free method for the selective isolation of primary amines. It involves the reversible reaction of the primary amine with CO₂ to form a carbamate salt that can be selectively crystallized from a mixture of amines.[11]

Conclusion

The successful purification of this compound from a reaction mixture can be reliably achieved through a combination of acid-base extraction and column chromatography. The protocols detailed in this application note provide a robust framework for obtaining the target compound in high purity. Researchers should consider the specific nature of the impurities in their reaction mixture to make any necessary modifications to this general procedure.

References

Application Notes and Protocols: The Use of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine is a versatile building block for the synthesis of novel kinase inhibitors. Its primary amine provides a reactive handle for coupling with various heterocyclic cores, while the dimethylpyrazole moiety can be strategically employed to occupy hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.

These application notes provide a generalized framework for the utilization of this compound in the synthesis and evaluation of potential kinase inhibitors, based on established synthetic methodologies for related pyrazole-based compounds.

Synthetic Application: A Representative Protocol

A common strategy in the synthesis of pyrazole-based kinase inhibitors is the nucleophilic substitution of a halogenated heterocycle with an amine. The following protocol describes a representative synthesis of a hypothetical kinase inhibitor scaffold, N-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl)pyrimidin-4-amine, by reacting this compound with a di-chlorinated pyrimidine.

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Materials:

  • This compound (CAS: 936940-75-9)[1]

  • 2,4-dichloropyrimidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol or n-butanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous isopropanol (10 mL per mmol of amine).

  • Addition of Reagents: To the stirred solution, add 2,4-dichloropyrimidine (1.1 eq.) followed by the dropwise addition of triethylamine (2.5 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol: Kinase Inhibition Assay (General)

The inhibitory activity of the synthesized compound would be evaluated against a target kinase using an in vitro assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, and then dilute further in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and its specific substrate in the assay buffer.

  • Initiation of Reaction: Add the diluted inhibitor and ATP to the wells to start the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized for clear comparison.

Compound IDTarget KinaseIC₅₀ (nM)Kᵢ (nM)Notes
Example-1 Kinase AValueValueSynthesized from this compound.
Control-1 Kinase AValueValueKnown inhibitor for comparison.
Example-1 Kinase BValueValueTo assess selectivity.
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces the activity of an enzyme by 50%.

  • Kᵢ (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme.

Visualizations

Diagram 1: Representative Kinase Signaling Pathway (MAPK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is often targeted in cancer therapy. Pyrazole-based inhibitors have been developed against kinases in this pathway, such as p38 MAP kinase.[2][3]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Pyrazole-based Kinase Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK signaling pathway.

Diagram 2: Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

This diagram outlines the logical flow from chemical synthesis to biological testing.

Workflow Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Pure Inhibitor Candidate Characterization->Compound KinaseAssay In Vitro Kinase Assay (IC50 Determination) Compound->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) Compound->CellAssay DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) KinaseAssay->DataAnalysis CellAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for the development of kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The primary amine allows for straightforward incorporation into various heterocyclic scaffolds, while the substituted pyrazole moiety can be optimized to achieve desired potency and selectivity. The protocols and workflows outlined here provide a foundational guide for researchers to explore the potential of this building block in the discovery of next-generation targeted therapeutics. Further derivatization and a systematic structure-activity relationship (SAR) analysis will be crucial in identifying lead compounds with clinical potential.

References

Application Notes and Protocols for the Development of Novel Ligands Based on a 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel ligands derived from a 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine scaffold. This scaffold is a promising starting point for the development of inhibitors targeting key signaling pathways implicated in various diseases, including cancer and fibrosis. The protocols outlined below detail the synthesis of the core scaffold, the design and synthesis of a focused library of derivatives, and the subsequent biological evaluation against the Transforming Growth Factor-beta (TGF-β) signaling pathway and a representative protein kinase.

Rationale for Targeting the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[1] It is a key driver of fibrosis.[2] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[1][2] Pyrazole-based molecules have shown significant promise as potent and selective inhibitors of ALK5 by competing with ATP for its binding site.[2][3]

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound scaffold can be achieved through a multi-step process starting from the readily available 3,5-dimethylpyrazole. A plausible synthetic route involves a Vilsmeier-Haack formylation, followed by a Knoevenagel condensation to introduce the three-carbon side chain, and subsequent reduction of the nitrile and double bond to yield the desired primary amine.

Experimental Protocol: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 3,5-dimethylpyrazole [4][5][6]

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 3,5-dimethylpyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-65°C for 3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel.

Step 2: Knoevenagel Condensation with Malononitrile [7][8][9]

  • To a solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile.

Step 3: Reduction to this compound

  • In a high-pressure vessel, dissolve the 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile (1 equivalent) in methanol.

  • Add a catalytic amount of Raney nickel or palladium on carbon (10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature overnight.

  • Carefully release the hydrogen pressure and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a dichloromethane/methanol/ammonia gradient.

Synthesis of a Focused Library of Amide Derivatives

To explore the structure-activity relationship (SAR), a library of amide derivatives can be synthesized by coupling the primary amine of the scaffold with a variety of carboxylic acids.

General Protocol for Amide Coupling:

  • To a solution of this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in DMF, add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or preparative HPLC.

Biological Evaluation

The synthesized compounds will be evaluated for their inhibitory activity against the TGF-β signaling pathway and a representative protein kinase.

Inhibition of TGF-β Signaling

Protocol 1: Western Blot for Phospho-SMAD2/3 [10]

  • Cell Culture and Treatment: Plate A549 lung carcinoma cells and treat with TGF-β1 (5 ng/mL) in the presence of varying concentrations of the test compounds for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

Protocol 2: TGF-β/SMAD Luciferase Reporter Assay [10][11]

  • Cell Transfection and Treatment: Co-transfect HEK293T cells with a SMAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, treat the cells with TGF-β1 (5 ng/mL) and serial dilutions of the test compounds for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibition Assay

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based) [12][13][14]

This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase (e.g., a representative tyrosine or serine/threonine kinase), its specific substrate peptide, and the test compound.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the synthesized compounds.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against TGF-β Signaling and a Representative Kinase.

Compound IDR-group on Amidep-SMAD2/3 Inhibition IC₅₀ (nM)Luciferase Reporter Assay IC₅₀ (nM)Kinase X Inhibition IC₅₀ (nM)
Scaffold H>10000>10000>10000
LIG-001 Phenyl5206501200
LIG-002 4-Fluorophenyl250310850
LIG-003 3-Chlorophenyl180220600
LIG-004 4-Methoxyphenyl7508902500
LIG-005 2-Naphthyl95110350
Control Known Inhibitor253050

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

TGF_beta_signaling cluster_membrane Cell Membrane TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates TGF_beta TGF-β Ligand TGF_beta->TBRII pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Gene_Transcription Regulates Inhibitor Pyrazole Ligand Inhibitor->ALK5 Inhibits

Caption: Canonical TGF-β Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start 3,5-Dimethylpyrazole Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate1 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Step1->Intermediate1 Step2 Knoevenagel Condensation Intermediate1->Step2 Intermediate2 3-(3,5-Dimethyl-1H-pyrazol-4-yl) acrylonitrile Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Scaffold 3-(3,5-Dimethyl-1H-pyrazol-4-yl) propan-1-amine Step3->Scaffold Step4 Amide Coupling Scaffold->Step4 Library Focused Ligand Library Step4->Library

Caption: Synthetic Workflow for the Ligand Library.

Bio_Evaluation_Workflow Library Focused Ligand Library Screening Biological Screening Library->Screening TGFb_Assay TGF-β Signaling Assays (Western, Luciferase) Screening->TGFb_Assay Kinase_Assay Kinase Inhibition Assay (Luminescence) Screening->Kinase_Assay Data_Analysis Data Analysis (IC₅₀ Determination) TGFb_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Biological Evaluation and Lead Optimization.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, and derivatives are known to target a variety of biological pathways, including the PI3K/Akt/mTOR signaling cascade, which is crucial in cancer progression.[1][2][3][4][5][6] This guide offers a robust, multi-step synthetic route amenable to scale-up, starting from readily available commercial reagents. Detailed experimental procedures, data tables for easy comparison of yields and reaction conditions, and workflow diagrams are provided to facilitate replication and adaptation in a drug discovery and development setting.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8][9] The 3,5-dimethylpyrazole moiety, in particular, is a versatile building block for constructing complex molecules with therapeutic potential. The target molecule, this compound, possesses a flexible three-carbon linker attached to the C4 position of the pyrazole ring, terminating in a primary amine. This functional group provides a key handle for further derivatization to explore structure-activity relationships (SAR) and develop novel drug candidates.

This application note details a synthetic strategy designed for scalability, focusing on process efficiency and the use of cost-effective reagents where possible. The described workflow can be adapted for the synthesis of a library of derivatives by modifying the starting materials or intermediates.

Potential Applications and Biological Relevance

Derivatives of this compound are valuable scaffolds for targeting various signaling pathways implicated in disease. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][3][4][5][6] The primary amine of the target compound can be functionalized to introduce pharmacophores that interact with the ATP-binding pocket of kinases within this pathway, such as PI3K, Akt, or mTOR. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis, making it a key target in oncology research.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and highlights potential points of inhibition by pyrazole-based compounds.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation inhibits translation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Overall Synthetic Scheme

The proposed scale-up synthesis of this compound follows a three-step sequence starting from 3,5-dimethyl-1H-pyrazole. This strategy is designed to be robust and adaptable for the synthesis of various derivatives.

Synthetic_Workflow Start 3,5-Dimethyl-1H-pyrazole Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate1 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Step1->Intermediate1 Step2 Step 2: Horner-Wadsworth-Emmons Olefination Intermediate1->Step2 Intermediate2 Ethyl (E)-3-(3,5-dimethyl-1H- pyrazol-4-yl)acrylate Step2->Intermediate2 Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 Product 3-(3,5-Dimethyl-1H-pyrazol- 4-yl)propan-1-amine Step3->Product

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrazole

This protocol describes the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. While N-unsubstituted pyrazoles can be challenging to formylate at the C4 position, specific conditions can favor the desired product.[10][11]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Formylation Reaction: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. A precipitate may form. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Reference
Typical Yield 60-75%[12][13]
POCl₃ (eq.) 1.5[12]
DMF (eq.) 3.0[12]
Reaction Temp. 40-50 °C[13]
Reaction Time 4-6 h[13]
Step 2: Horner-Wadsworth-Emmons Olefination

This step elongates the carbon chain by reacting the pyrazole-4-carbaldehyde with a phosphonate ylide to form an α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is generally preferred over the Wittig reaction for scale-up due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[14][15][16]

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Olefination Reaction: Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, ethyl (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate, can be purified by silica gel chromatography.

Parameter Value Reference
Typical Yield 80-95%[17]
Base NaH[16]
Solvent THF[16]
Reaction Temp. 0 °C to RT[16]
Reaction Time 2-4 h-
Step 3: Catalytic Hydrogenation

This final step involves the reduction of both the carbon-carbon double bond and the ester functionality to yield the target saturated primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[18][19]

Materials:

  • Ethyl (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the ethyl (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate (1.0 eq.) in ethanol or methanol. Add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir or shake the mixture at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. This reduction may require elevated temperature and pressure depending on the substrate.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization if necessary.

Parameter Value Reference
Typical Yield >90%[19]
Catalyst 10% Pd/C[20]
Solvent Ethanol/Methanol-
H₂ Pressure 50-100 psi-
Reaction Temp. Room Temperature-

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive guide for the scale-up synthesis of this compound and its derivatives. The presented methods are robust, high-yielding, and utilize established chemical transformations that are amenable to industrial-scale production. The resulting pyrazole derivatives are valuable building blocks for the development of novel therapeutics, particularly as potential modulators of critical signaling pathways such as the PI3K/Akt/mTOR cascade. Researchers and drug development professionals can utilize this information to accelerate their discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.

General Synthesis Pathways

The synthesis of this compound can be approached through several key synthetic routes. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations. Below is a general workflow illustrating the primary synthetic strategies.

General Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole Propanenitrile Intermediate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile 3,5-dimethyl-1H-pyrazole->Propanenitrile Intermediate Alkylation Propanal Intermediate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal 3,5-dimethyl-1H-pyrazole->Propanal Intermediate Vilsmeier-Haack or equivalent Propanamide Intermediate 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide 3,5-dimethyl-1H-pyrazole->Propanamide Intermediate Michael Addition to Acrylamide Target Amine This compound Propanenitrile Intermediate->Target Amine Reduction Propanal Intermediate->Target Amine Reductive Amination Propanamide Intermediate->Target Amine Reduction

Caption: General synthetic routes to this compound.

Troubleshooting and FAQs

This section is divided by the synthetic intermediate, addressing common issues encountered in each route.

Route A: Reduction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

The reduction of the nitrile intermediate is a common and effective method for synthesizing the target primary amine. However, challenges such as incomplete reaction and the formation of byproducts can lead to lower yields.

FAQs

  • Q1: My nitrile reduction is incomplete, leaving a significant amount of starting material. What are the potential causes and solutions?

    A1: Incomplete nitrile reduction can stem from several factors. Here are some common causes and troubleshooting steps:

    • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For powerful agents like Lithium Aluminum Hydride (LiAlH₄), a molar excess is typically required.

    • Reagent Quality: Hydride reducing agents can degrade over time, especially with improper storage. Use a fresh, high-quality batch of the reducing agent.

    • Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider carefully heating the reaction mixture according to established protocols for similar substrates.

    • Solvent and Solubility: The nitrile starting material must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a different solvent system.

  • Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my final product. How can I improve the selectivity for the primary amine?

    A2: The formation of secondary and tertiary amines is a known side reaction in nitrile reductions, particularly during catalytic hydrogenation.[1][2] This occurs when the initially formed primary amine reacts with the imine intermediate.[1] To minimize these byproducts:

    • Addition of Ammonia: When performing catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amines.[2]

    • Alternative Reducing Agents: Consider using a non-catalyzed reduction method, such as with ammonia borane, which has been shown to provide good yields of primary amines from a range of nitriles.[3]

    • Reaction Conditions: In catalytic hydrogenation, adjusting the temperature and pressure can influence selectivity. Milder conditions may favor the formation of the primary amine.

  • Q3: What are the best practices for purifying the final amine product from the nitrile reduction reaction mixture?

    A3: Purification of the primary amine can be achieved through several methods:

    • Acid-Base Extraction: The basic nature of the amine allows for selective extraction. After quenching the reaction, the crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified and the amine re-extracted with an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a common method for purifying amines.[4] A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be used. The polarity of the eluent can be gradually increased to elute the more polar amine product.[4]

    • Distillation: If the amine product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Route B: Reductive Amination of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanal

Reductive amination of the corresponding aldehyde with ammonia is a direct route to the primary amine. Optimizing conditions to favor the formation of the primary amine over side products is key to achieving a high yield.

FAQs

  • Q1: My reductive amination with ammonia is giving a low yield of the primary amine and a mixture of other products. How can I optimize this reaction?

    A1: Low yields in reductive aminations with ammonia are often due to side reactions. Here are some optimization strategies:

    • Ammonia Concentration: The amount of ammonia used is critical. An excess of ammonia can help to drive the reaction towards the formation of the primary amine and minimize the formation of secondary amines.[5] Using aqueous ammonia or a solution of ammonia in an organic solvent is common.[6][7]

    • Catalyst Selection: A variety of catalysts can be used for reductive amination, including those based on nickel, cobalt, iron, and ruthenium.[5][6][7][8] The choice of catalyst can significantly impact the yield and selectivity. For some substrates, an iron-based catalyst has been shown to be effective and reusable.[5]

    • pH Control: The pH of the reaction mixture can influence the rate of imine formation and the subsequent reduction. Maintaining a slightly acidic to neutral pH is often optimal.

    • Reducing Agent: While catalytic hydrogenation with H₂ gas is common, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and may offer better selectivity in some cases.[9]

  • Q2: What are the common side products in the reductive amination of an aldehyde with ammonia?

    A2: The primary side product is the secondary amine, formed from the reaction of the primary amine product with another molecule of the aldehyde, followed by reduction. Over-alkylation can also lead to the formation of a tertiary amine.[10] Additionally, self-condensation of the aldehyde (an aldol reaction) can occur, especially under basic conditions.

  • Q3: How can I effectively monitor the progress of my reductive amination reaction?

    A3: The progress of the reaction can be monitored by techniques such as:

    • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the aldehyde starting material and the appearance of the amine product. Staining with an appropriate reagent (e.g., ninhydrin for primary amines) can help in visualizing the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction, allowing for the identification and quantification of the starting material, product, and any byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the amine product.

Route C: Reduction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

This route involves the synthesis of the propanamide intermediate, followed by its reduction to the target amine.

FAQs

  • Q1: I am having difficulty synthesizing the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide precursor in high yield. What are some key considerations?

    A1: The synthesis of a similar compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, has been reported with a yield of 54.7% via a Michael addition of 3,5-dimethylpyrazole to acrylamide in DMF with sodium hydroxide as a catalyst.[11] To optimize the yield of the 4-substituted isomer, consider the following:

    • Reaction Conditions: The temperature and reaction time are critical. The reported procedure for the 1-substituted isomer uses heating at 373 K for 6 hours.[11] These conditions may need to be adjusted to favor the formation of the desired isomer.

    • Catalyst: The choice and amount of base can influence the regioselectivity of the Michael addition. Experimenting with different bases and catalyst loadings may improve the yield of the 4-substituted product.

    • Purification: Careful purification of the amide intermediate is necessary to remove any unreacted starting materials and isomeric byproducts. Recrystallization is a common method for purifying solid amides.[11]

  • Q2: What is the most effective method for reducing the propanamide to the propan-1-amine?

    A2: The reduction of an amide to an amine requires a strong reducing agent. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Q3: What are the potential challenges and safety precautions associated with the reduction of an amide using LiAlH₄?

    A3: The reduction of amides with LiAlH₄ is a powerful and generally high-yielding reaction, but it presents some challenges and significant safety hazards:

    • Highly Reactive: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out under strictly anhydrous conditions.

    • Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control, especially during the addition of the LiAlH₄ and the subsequent quenching of the reaction.

    • Work-up Procedure: The work-up procedure to quench the excess LiAlH₄ and hydrolyze the aluminum salts must be performed with extreme caution, typically by the slow, dropwise addition of water and/or a basic solution at low temperature.

    • Hydrogen Gas Evolution: The quenching process evolves hydrogen gas, which is highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile to Primary Amine Conversion
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous ether or THF, refluxPowerful, high yieldsHighly reactive with water, requires strict anhydrous conditions
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) H₂ gas, pressure, various solventsScalable, uses H₂ as the reductantCan lead to secondary/tertiary amine byproducts, requires specialized pressure equipment
BH₃-THF THF, refluxGood for some substratesCan be less selective, requires careful handling
Ammonia Borane Thermal decomposition, no catalystEnvironmentally benign byproducts (H₂ and NH₃), tolerant of many functional groups[3]May require higher temperatures
Table 2: Overview of Catalytic Systems for Reductive Amination of Aldehydes with Ammonia
Catalyst SystemReducing AgentTypical ConditionsKey Features
Iron-based (e.g., Fe/(N)SiC) H₂140 °C, 6.5 MPa H₂Reusable, based on an earth-abundant metal[5]
Cobalt-based (amorphous Co particles) H₂80 °C, 1-10 bar H₂Mild conditions, high selectivity[7]
**Ruthenium-based (e.g., Ru/ZrO₂) **H₂Aqueous ammoniaBifunctional catalyst, good for biomass-derived aldehydes/ketones[8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aldehyde with Ammonia and H₂

This protocol is a general guideline based on literature procedures for the reductive amination of aldehydes to primary amines using a heterogeneous catalyst and hydrogen gas.[5][7]

  • Catalyst Preparation (if applicable): Prepare or procure the desired catalyst (e.g., Co particles, Fe/(N)SiC).

  • Reaction Setup: In a high-pressure reactor, combine the aldehyde (1 equivalent), the catalyst (e.g., 5 mol%), and the solvent (e.g., water or an alcohol).

  • Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 25% solution). The optimal amount should be determined experimentally.[5]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-65 bar).

  • Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 80-140 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Remove the catalyst by filtration. The filtrate can then be subjected to an appropriate purification procedure, such as extraction and/or column chromatography, to isolate the desired primary amine.

Protocol 2: General Procedure for the Reduction of a Nitrile using LiAlH₄

This protocol provides a general method for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride.[12]

!!! SAFETY WARNING: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions. !!!

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (e.g., 1.5-2.0 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve the nitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours, or until the reaction is complete as determined by TLC.

  • Quenching (Fieser's method): Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise (x mL, where x is the number of grams of LiAlH₄ used), followed by the dropwise addition of 15% aqueous NaOH (x mL), and then another portion of water (3x mL).

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether or THF.

  • Isolation: Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the crude amine by distillation or column chromatography as needed.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield Observed check_sm Check Starting Material Purity and Integrity start->check_sm check_reagents Verify Reagent/Catalyst Activity check_sm->check_reagents Purity OK purify_sm Purify Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Pressure, Stoichiometry) check_reagents->check_conditions Activity OK fresh_reagents Use Fresh Reagents/Catalyst check_reagents->fresh_reagents Suspect analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts Conditions OK modify_conditions Modify Conditions check_conditions->modify_conditions Incorrect optimize Systematically Optimize Conditions analyze_byproducts->optimize Byproducts Identified adjust_purification Adjust Purification Strategy analyze_byproducts->adjust_purification Purification Issue purify_sm->check_reagents fresh_reagents->check_conditions modify_conditions->analyze_byproducts adjust_purification->optimize

Caption: A systematic workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, a polar, basic compound that can present unique challenges during isolation.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing badly during silica gel column chromatography?

A1: This is a common issue for basic amines on standard silica gel. Silica is acidic due to surface silanol groups (Si-OH), which can strongly and sometimes irreversibly interact with the basic amine.[1] This acid-base interaction leads to poor peak shape (tailing) and potential degradation or permanent adsorption of the compound to the column, resulting in low recovery.[1]

Q2: My compound seems to be degrading on the silica column. How can I confirm this and prevent it?

A2: To check for degradation, spot your crude material on a TLC plate, and then spot it again on top of a small amount of silica gel. Let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes significantly compared to the control, your compound is likely unstable on silica.[2] To prevent this, you can either deactivate the silica or use a more inert stationary phase like alumina or a functionalized silica.[2][3]

Q3: My compound is very polar and elutes with the solvent front even in 100% ethyl acetate or 10% methanol in DCM. What should I do?

A3: For highly polar compounds, standard solvent systems may not be strong enough. You need to use a more polar mobile phase. A common solution is to add ammonium hydroxide to your polar solvent.[2] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane as the eluent.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for such polar molecules.[4]

Q4: I am trying to crystallize my purified amine, but it keeps oiling out. What are my options?

A4: Primary amines, especially those with flexible side chains, can be difficult to crystallize as the free base. A highly effective alternative is to form a salt. Protonating the amine with an acid (e.g., HCl, HBr, or even trichloroacetic acid) creates an ammonium salt, which is often a highly crystalline solid.[5] This salt can then be easily purified by recrystallization. Another advanced technique involves reacting the amine with CO2 to form a crystalline ammonium carbamate, which can be a waste-free method for isolation.[6][7]

Troubleshooting Guides

Column Chromatography Issues

This decision tree helps diagnose and solve common problems encountered during the column chromatography of this compound.

G start Problem: Low Yield or Purity After Chromatography q1 Are peaks on TLC streaked or tailed? start->q1 q2 Is the compound stuck on the column? start->q2 q3 Are fractions pure but recovery is low? start->q3 q4 Is the compound eluting too quickly? start->q4 sol1 Issue: Strong acid-base interaction. Solution: Deactivate silica with Et3N or NH4OH. Or use an amine-functionalized column. q1->sol1 Yes sol2 Issue: Compound may have degraded or is irreversibly bound. Solution: Use a less acidic stationary phase (Alumina) or test for stability on silica first. q2->sol2 Yes sol3 Issue: Fractions may be too dilute to detect. Solution: Combine and concentrate expected fractions and re-check by TLC. q3->sol3 Yes sol4 Issue: Mobile phase is too polar. Solution: Decrease the percentage of the polar solvent (e.g., MeOH). Consider reverse-phase or HILIC. q4->sol4 Yes

Caption: Troubleshooting chromatography problems.
Data Summary: Purification Strategy Comparison

The following table summarizes expected outcomes for different purification strategies based on the physicochemical properties of the target amine.

Purification MethodStationary PhaseTypical Mobile PhaseExpected Peak ShapeExpected RecoveryKey Consideration
Normal Phase Standard Silica GelDCM / MeOHPoor (Tailing)Low to MediumAcidic silica interacts strongly with the basic amine.[1]
Modified Normal Phase Deactivated Silica GelDCM / MeOH / 1% Et₃NGoodHighTriethylamine (Et₃N) competes for acidic sites on silica.[3]
Alternative Phase Alumina (Basic or Neutral)DCM / MeOHGoodHighBetter for acid-sensitive compounds.[2]
Functionalized Phase Amine-SilicaHexane / EtOAcExcellentHighProvides a basic environment, minimizing interactions.[1]
Reverse Phase (RP) C18 SilicaH₂O / Acetonitrile + 0.1% TFAFair to GoodHighTFA can form an ion pair, but the salt may be hard to remove.
HILIC Silica or DiolAcetonitrile / H₂O (High organic)ExcellentHighIdeal for very polar compounds that have low retention in RP.[4]

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is recommended for routine purification of gram-scale quantities of the title compound.

  • Prepare the Slurry: Weigh out the required amount of silica gel (typically 50-100 times the weight of your crude material). Make a slurry in the starting eluent (e.g., 99:1 Dichloromethane:Methanol).

  • Deactivate the Silica: To the slurry, add 1-2% triethylamine (Et₃N) or ammonium hydroxide by volume. Stir for 5 minutes. This step neutralizes the acidic silanol groups.[3]

  • Pack the Column: Pour the slurry into the column and use pressure to pack it firmly, ensuring no air bubbles are trapped.

  • Load the Sample (Dry Loading): Dissolve your crude compound in a minimal amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel (2-3 times the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Compound: Begin elution with a low polarity solvent system (e.g., 100% DCM with 1% Et₃N) and gradually increase the polarity by adding methanol (e.g., increase MeOH by 0.5-1% increments). Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

This method is excellent for obtaining a highly pure, stable, crystalline solid.

  • Dissolution: Dissolve the purified (or semi-pure) amine free-base in a suitable solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram).

  • Protonation: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2 M) dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol. If solubility is low, a small amount of water can be added.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Final Product: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Workflow and Logic Diagrams

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product after synthesis.

G start Crude Reaction Mixture check_physical_state Is the crude product a solid or an oil? start->check_physical_state solid_path Attempt Direct Recrystallization check_physical_state->solid_path Solid oil_path Prepare for Chromatography check_physical_state->oil_path Oil check_cryst_purity Is the recrystallized product pure? solid_path->check_cryst_purity chromatography Perform Column Chromatography (See Protocol 1) oil_path->chromatography check_cryst_purity->chromatography No end_product Pure Product check_cryst_purity->end_product Yes check_chrom_purity Is the product pure but an oil? chromatography->check_chrom_purity salt_formation Perform Salt Formation (See Protocol 2) check_chrom_purity->salt_formation Yes check_chrom_purity->end_product No, pure solid salt_formation->end_product

References

optimizing reaction temperature for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and other conditions for the amide coupling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for coupling this compound with a carboxylic acid?

A common starting point for amide coupling reactions involves dissolving the carboxylic acid in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). A coupling reagent and, if necessary, an additive are then introduced, followed by the addition of the amine. The reaction is typically stirred at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. Most modern coupling reactions proceed rapidly at room temperature.[1]

Q2: Which coupling reagents are recommended for this specific amine?

A variety of modern coupling reagents can be effective. The choice often depends on the scale of the reaction, the sensitivity of the substrates to racemization, and cost. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for high efficiency and fast reaction times, often requiring a tertiary amine base like DIEA (N,N-Diisopropylethylamine).[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, it is a very efficient reagent with minimal side reactions.[2]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide method. HOBt is added to increase efficiency and suppress side reactions, particularly racemization.[2][3]

  • DCC/DMAP (N,N'-Dicyclohexylcarbodiimide with 4-Dimethylaminopyridine): While effective, the use of DCC can be complicated by the formation of a dicyclohexylurea (DCU) byproduct that may be difficult to remove.[2][4] DMAP is a highly effective catalyst but can increase racemization risk.[2]

Q3: Does the N-H group on the pyrazole ring interfere with the coupling reaction?

Yes, the free N-H on the pyrazole ring is nucleophilic and can compete with the primary amine in the coupling reaction. This can lead to the formation of N-acylated pyrazole byproducts or even polymerization.[5] To prevent this, it is often advisable to protect the pyrazole nitrogen before performing the coupling reaction. Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) or Trityl.

Q4: What is a typical temperature range for this type of amide coupling, and how should it be optimized?

The optimal temperature depends on the specific reagents and substrates used.

  • Initial Temperature: Many protocols recommend starting the reaction at 0 °C, especially during the addition of the coupling reagent, to control any initial exotherm.[1]

  • Reaction Temperature: The reaction is often allowed to warm to room temperature (20-25 °C) and stirred for 2-16 hours.[1]

  • Elevated Temperatures: In some cases, particularly with less reactive substrates or for driving the reaction to completion, heating may be necessary. Temperatures in the range of 40-100 °C have been reported for challenging couplings.[4][6] However, high temperatures can also promote side reactions and decomposition.

Optimization should be performed systematically. Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is slow or stalls, the temperature can be increased incrementally (e.g., to 40 °C, then 60 °C) while monitoring for product formation and the appearance of impurities.

Troubleshooting Guide

Issue: Low or No Product Yield

Low yield is a common problem that can be addressed by systematically evaluating the reaction parameters.

Low_Yield_Troubleshooting start Low / No Yield Observed temp Is Temperature Optimized? start->temp reagents Are Coupling Reagents Correct? temp->reagents No screen_temp Perform Temperature Screen (e.g., 0°C, RT, 50°C, 80°C) temp->screen_temp Yes protection Is Pyrazole N-H Protected? reagents->protection No screen_reagents Screen Different Coupling Reagents (HATU, EDC/HOBt, etc.) reagents->screen_reagents Yes purity Are Starting Materials Pure? protection->purity No protect_nh Add Protection Step for Pyrazole N-H (e.g., Boc) protection->protect_nh Yes check_purity Verify Purity of Amine and Acid (NMR, LC-MS) purity->check_purity Yes end_node Yield Improved purity->end_node No (Re-evaluate strategy) screen_temp->end_node screen_reagents->end_node protect_nh->end_node check_purity->end_node

Caption: Troubleshooting workflow for low reaction yield.

Table 1: Temperature Screening Protocol

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 0 °C to RT40 °C60 °C80 °C
Expected Outcome Standard condition. May be slow.Increased reaction rate.Further rate increase.High rate, risk of decomposition.
Potential Issue Incomplete conversion.-Start of side product formation.Significant impurity formation.
Monitoring Monitor by TLC/LC-MS every 1-2 hours.Monitor every 30-60 minutes.Monitor every 30 minutes.Monitor every 15-30 minutes.

Table 2: Comparison of Common Amide Coupling Protocols

ProtocolCoupling Reagent(s)BaseTypical SolventTypical Temp.Key Considerations
Uronium Salt HATU or HBTU (1.1 eq)DIEA (2.0 eq)DMF, DCM0 °C to RTFast and high-yielding; reagent can form guanidinium byproduct with amine if addition order is wrong.
Carbodiimide EDC (1.2 eq), HOBt (1.2 eq)None or DIEA (1.0 eq)DCM, DMF0 °C to RTCost-effective; HOBt minimizes racemization.[2][3]
Phosphonium Salt PyBOP (1.1 eq)DIEA (2.0 eq)DMF, DCM0 °C to RTByproducts are less hazardous than older BOP reagent; very rapid reactions.[2]
High Temp. None (Direct thermal)N/AToluene, Xylene90-140 °CFor specific substrates; can lead to low yields and side products.[4]
Issue: Formation of Significant Impurities

The presence of impurities can complicate purification and reduce yield. Temperature is a critical factor in controlling side reactions.

Side_Reactions cluster_main Reaction Pathways Amine Pyrazolyl-propanamine (R-NH2) Acid Carboxylic Acid (R'-COOH) ActivatedAcid Activated Ester (R'-CO-X) Acid->ActivatedAcid + Coupling Reagent Product Desired Amide (R-NH-CO-R') ActivatedAcid->Product + R-NH2 (Primary Amine) [Desired Pathway] SideProduct Side Product (e.g., N-Acyl Pyrazole) ActivatedAcid->SideProduct + Pyrazole N-H [Side Reaction]

Caption: Desired amide coupling vs. a potential side reaction.

Table 3: Troubleshooting Impurity Formation

ObservationPotential CauseRecommended Solution
Multiple unknown spots on TLC/LC-MS High Reaction Temperature: Reagents or product may be decomposing.Reduce the reaction temperature. If heating was used, attempt the reaction at room temperature for a longer duration.
Diastereomers or enantiomers observed (for chiral acids) Racemization: Base or coupling reagent is causing epimerization at the alpha-carbon of the acid.Add an anti-racemization agent like HOBt or HOAt.[2] Use a milder base or reduce reaction temperature.
Byproduct with mass corresponding to (Acid + Pyrazole Amine - H₂O - C₃H₆) β-Elimination: Though less common for a propyl chain, it's a possibility under harsh conditions.[7]Use milder conditions (lower temperature, less aggressive base).
Byproduct with mass corresponding to (Acid + Amine - H₂O) N-Acylation of Pyrazole Ring: The unprotected N-H on the pyrazole is reacting.[5]Protect the pyrazole nitrogen using a suitable protecting group (e.g., Boc) prior to the coupling step.
Byproduct with mass corresponding to (HATU + Amine - H₂O) Guanidinium Formation: The amine is reacting directly with the uronium coupling reagent.Ensure the correct order of addition: activate the carboxylic acid with the coupling reagent before adding the amine.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound (1.0-1.1 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
  • Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add this compound (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Follow the work-up procedure outlined in Protocol 1.

  • Purification: Follow the purification procedure outlined in Protocol 1.

References

avoiding dimer formation with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. The primary focus is to address and provide solutions for the potential issue of dimer formation during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a concern with this compound?

A1: Dimer formation is an unwanted side reaction where two molecules of a starting material react with each other to form a larger molecule, or dimer. With this compound, which possesses a reactive primary amine group, there is a potential for self-condensation or reaction with another molecule of itself, leading to the formation of a dimeric impurity. This is a concern as it reduces the yield of the desired product and complicates the purification process. Primary amines can sometimes undergo over-alkylation, leading to mixtures of products.[1][2]

Q2: What are the potential structures of dimers formed from this compound?

A2: While specific dimer structures are not extensively documented in the literature for this exact molecule, based on the reactivity of primary amines and pyrazoles, two likely scenarios for dimer formation exist:

  • N-Alkylation Dimer: The primary amine of one molecule can act as a nucleophile and attack an electrophilic site on a second molecule. If the reaction conditions inadvertently create a leaving group on the propyl chain of another molecule (e.g., from a side reaction with a reagent), an N-alkylation can occur, resulting in a secondary amine dimer.

  • Pyrazole-Amine Reaction Dimer: Although less common under typical conditions, it is conceivable that the amine group of one molecule could react with the pyrazole ring of another, particularly if the reaction is run at high temperatures or in the presence of certain catalysts.

Q3: What reaction conditions are likely to promote dimer formation?

A3: Several factors can contribute to the increased likelihood of dimer formation:

  • High Concentrations: Increased proximity of the amine molecules to each other can favor self-reaction.

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for the amine to react with itself or other components in the reaction mixture.

  • Inappropriate Stoichiometry: Using a significant excess of the amine relative to the other reactant can increase the chances of self-reaction.

  • Presence of Unintended Electrophiles: Contaminants or side reactions that generate electrophilic species can react with the primary amine.

  • Basic Conditions: While a base is often required to deprotonate the amine for it to act as a nucleophile, excessively strong or concentrated bases might promote side reactions.

Troubleshooting Guides

Issue: Significant Dimer Formation Observed by LC-MS or TLC Analysis

This guide provides a systematic approach to troubleshoot and minimize the formation of dimeric byproducts during your reaction.

Troubleshooting Workflow

Dimer_Troubleshooting start Significant Dimer Formation Detected check_conc Step 1: Verify Reactant Concentrations start->check_conc adjust_stoich Step 2: Optimize Stoichiometry check_conc->adjust_stoich If concentration is high end_goal Minimized Dimer Formation check_conc->end_goal If concentration is optimal control_temp Step 3: Control Reaction Temperature adjust_stoich->control_temp If amine is in large excess adjust_stoich->end_goal If stoichiometry is optimal protecting_group Step 4: Consider a Protecting Group Strategy control_temp->protecting_group If dimer persists at lower temp control_temp->end_goal If dimer is eliminated purification Step 5: Optimize Purification protecting_group->purification If protecting group is not feasible protecting_group->end_goal If protecting group is successful purification->end_goal

Caption: A stepwise workflow for troubleshooting dimer formation.

Detailed Experimental Protocols for Dimer Avoidance

Protocol 1: Controlled Addition of this compound

This protocol is designed to maintain a low instantaneous concentration of the amine, thereby disfavoring self-reaction.

Methodology:

  • Reaction Setup: Set up your reaction vessel with the other reactant and solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Solution Preparation: In a separate flask, dissolve the this compound in a suitable, dry solvent to create a dilute solution (e.g., 0.1-0.5 M).

  • Slow Addition: Using a syringe pump or a dropping funnel, add the amine solution to the reaction vessel dropwise over an extended period (e.g., 1-4 hours).

  • Temperature Control: Maintain the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and to check for the formation of the dimer.[3]

Protocol 2: Utilizing a Protecting Group Strategy

For reactions where the primary amine's nucleophilicity is problematic, a protecting group can be employed. The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation by using a phthalimide group as a protecting equivalent of ammonia.[4][5] A similar strategy can be adapted here.

Methodology:

  • Protection Step:

    • React this compound with a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected amine).

    • Purify the protected amine to remove any unreacted starting material.

  • Main Reaction:

    • Perform your desired reaction using the protected amine. The Boc group will prevent the nitrogen from acting as a nucleophile.

  • Deprotection Step:

    • Once the main reaction is complete, remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the desired primary amine product.

    • Carefully neutralize the reaction mixture and purify the final product.

Protecting Group Workflow

Protecting_Group_Workflow start Starting Amine protection 1. Protection (e.g., Boc₂O) start->protection protected_amine Protected Amine protection->protected_amine main_reaction 2. Main Reaction protected_amine->main_reaction protected_product Protected Product main_reaction->protected_product deprotection 3. Deprotection (e.g., TFA) protected_product->deprotection final_product Final Product deprotection->final_product

Caption: Workflow illustrating the use of a protecting group.

Data Summary

Parameter AdjustmentExpected Impact on Dimer FormationRationale
Decrease Reactant Concentration DecreaseReduces the probability of intermolecular reactions between amine molecules.
Lower Reaction Temperature DecreaseReduces the kinetic energy available for the side reaction to overcome its activation energy barrier.
Slow, Controlled Addition of Amine Significant DecreaseMaintains a low instantaneous concentration of the free amine, favoring reaction with the other substrate.
Use of a 1:1 Stoichiometric Ratio DecreaseMinimizes the excess of the amine that could participate in self-reaction.
Employ a Protecting Group EliminationThe amine's nucleophilicity is temporarily masked, preventing it from reacting.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies for their specific experimental conditions.

References

Technical Support Center: Catalyst Selection for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding catalyst selection for reactions involving 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

This molecule possesses two primary reactive sites for catalytic transformations: the primary alkyl amine and the pyrazole N-H group. The main catalytic reactions include:

  • N-Arylation (Buchwald-Hartwig Amination): Formation of a C-N bond between the primary amine and an aryl halide or sulfonate. This is one of the most common and robust methods for creating aryl-amine bonds.[1][2]

  • N-Alkylation: Introduction of an alkyl group onto either the primary amine or the pyrazole nitrogen. This can be achieved through traditional methods with alkyl halides or via acid-catalyzed reactions with electrophiles like trichloroacetimidates.[3][4][5]

  • Use as a Bidentate Ligand: The molecule itself can act as a P,N-type ligand, where the pyrazole and amine nitrogens coordinate to a metal center. These complexes can then be used as catalysts in other transformations like cross-coupling reactions.[6][7][8]

Q2: How can I achieve selective functionalization of the primary amine over the pyrazole N-H in cross-coupling reactions?

Achieving selectivity is a common challenge due to the two available nitrogen nucleophiles. The primary amine is generally more nucleophilic and will react preferentially under many conditions. However, to ensure selectivity:

  • Catalyst and Ligand Choice: Palladium catalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective for coupling primary amines and can favor reaction at the more accessible and nucleophilic amine.[9][10]

  • Base Selection: The choice of base is critical. Very strong bases (like NaOt-Bu or LiHMDS) can deprotonate both nitrogen atoms, potentially leading to a mixture of products. Using a milder base, such as K₃PO₄ or Cs₂CO₃, often favors the selective amination of the primary amine without deprotonating the less acidic pyrazole N-H.[11]

  • Reaction Temperature: Running the reaction at the lowest feasible temperature can enhance selectivity by favoring the kinetically preferred product, which is typically the result of primary amine arylation.

Q3: Which catalyst systems are recommended for the Buchwald-Hartwig N-Arylation of the primary amine?

Palladium-catalyzed systems are the standard for this transformation. The optimal system depends on the specific aryl halide, but a good starting point involves a palladium precursor combined with a specialized phosphine ligand.

Table 1: Recommended Catalyst Systems for N-Arylation
Pd PrecursorLigand ExampleBase ExampleSolventTypical Temp.Notes
Pd₂(dba)₃XPhosNaOt-BuToluene, Dioxane80-110 °CA highly active, general system for a wide range of aryl halides.
Pd(OAc)₂BrettPhosK₃PO₄t-BuOH, THF65-100 °CBrettPhos is particularly effective for coupling primary amines.[9][10]
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane100 °CUseful for base-sensitive substrates where a milder base is required.
(XPhos)Pd G3K₂CO₃Toluene100 °CPre-catalysts offer convenience and improved stability.

Note: Catalyst loading is typically 0.5-2 mol % for the palladium precursor and 1-4 mol % for the ligand.

Q4: What are the best catalytic methods for N-Alkylation?

For N-alkylation, both the primary amine and the pyrazole N-H are potential reaction sites.

  • For Pyrazole N-H Alkylation: A newer method involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., TfOH). This approach avoids the need for strong bases.[3][4] For unsymmetrical pyrazoles, the regioselectivity is often controlled by sterics.[3][5]

  • For Primary Amine Alkylation: Reductive amination with an aldehyde or ketone, catalyzed by agents like NaBH(OAc)₃ or under catalytic hydrogenation conditions, is a highly selective method for alkylating the primary amine without affecting the pyrazole ring.

Troubleshooting Guides

Problem: Low or No Yield in Buchwald-Hartwig Amination

Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Is the Pd precursor old? - Was the reaction properly degassed? start->check_catalyst check_ligand 2. Assess Ligand Choice - Is the ligand air-stable? - Is it suitable for primary amines (e.g., XPhos, BrettPhos)? check_catalyst->check_ligand No Issue troubleshoot_catalyst Action: Use a fresh Pd source (e.g., Pd₂(dba)₃) or a pre-catalyst. Ensure inert atmosphere. check_catalyst->troubleshoot_catalyst Issue Suspected check_base 3. Evaluate the Base - Is the base strong enough (e.g., NaOtBu)? - Is it fully dissolved or a fine powder for suspensions? check_ligand->check_base No Issue troubleshoot_ligand Action: Switch to a different biarylphosphine ligand. Consider ligand-to-metal ratio (typically 2:1). check_ligand->troubleshoot_ligand Issue Suspected check_conditions 4. Review Reaction Conditions - Is the temperature high enough? - Is the solvent anhydrous? check_base->check_conditions No Issue troubleshoot_base Action: Switch to a stronger base (e.g., LiHMDS) or a more soluble one. Ensure base quality. check_base->troubleshoot_base Issue Suspected troubleshoot_conditions Action: Increase temperature in 10°C increments. Use freshly distilled, anhydrous solvent. check_conditions->troubleshoot_conditions Issue Suspected end Yield Improved check_conditions->end No Issue troubleshoot_catalyst->check_ligand troubleshoot_ligand->check_base troubleshoot_base->check_conditions troubleshoot_conditions->end

Caption: A logical workflow for troubleshooting low product yield.
Problem: Mixture of Products (Arylation on Amine vs. Pyrazole N-H)

Formation of a regioisomeric mixture is a clear indication of a selectivity problem, usually related to the reaction's base or catalyst system.

G sub Substrate 3-(pyrazolyl)propanamine cond_pd Pathway A: Pd-Catalysis (More Nucleophilic Amine Reacts) sub->cond_pd Favored by milder base (K₃PO₄, Cs₂CO₃) cond_base Pathway B: Base-Mediated (Deprotonated Pyrazole Reacts) sub->cond_base Favored by strong base (NaOtBu, LiHMDS) prod_A Desired Product (Primary Amine Arylation) prod_B Side Product (Pyrazole N-H Arylation) cond_pd->prod_A cond_base->prod_B G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 1. Add Pd Precursor, Ligand, and Base to oven-dried flask. prep2 2. Seal flask and purge with Argon/N₂ for 10-15 min. prep1->prep2 reag1 3. Add Aryl Halide, Amine, and Anhydrous Solvent. prep2->reag1 reag2 4. Degas the solution (e.g., sparge with Argon for 15 min). reag1->reag2 rxn1 5. Heat to desired temperature (e.g., 100°C) with stirring. reag2->rxn1 rxn2 6. Monitor by TLC/LC-MS until completion. rxn1->rxn2 workup 7. Cool, filter through Celite, concentrate, and purify. rxn2->workup

References

Technical Support Center: Solvent Effects on 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a primary amine, this compound is frequently used in nucleophilic substitution and addition reactions. The most common transformations include:

  • Amide bond formation (N-acylation): Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone of many drug discovery programs.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • N-alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although this method can sometimes lead to over-alkylation.

Q2: How does solvent choice impact the success of these reactions?

A2: Solvent selection is critical and can significantly influence reaction yield, rate, and purity of the final product. Key considerations include:

  • Solubility: The starting materials, reagents, and products should be sufficiently soluble in the chosen solvent.

  • Reactivity: The solvent can influence the nucleophilicity of the amine and the electrophilicity of the reaction partner. For instance, polar aprotic solvents like DMF and DMSO can enhance the rate of certain nucleophilic reactions.

  • Side Reactions: The choice of solvent can promote or suppress the formation of byproducts. For example, protic solvents may interfere with reactions involving highly reactive intermediates.

  • Work-up and Purification: The boiling point and miscibility of the solvent are important factors for product isolation and purification.

Q3: What are some "green" or more sustainable solvent alternatives for reactions with this amine?

A3: There is a growing emphasis on using more environmentally friendly solvents. For amide bond formation, greener alternatives to traditional solvents like DMF and DCM include 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and in some cases, water, especially with the use of surfactants or specialized coupling agents.[1] For reductive amination, EtOAc is often a good choice.[2]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am getting a low yield in the amide coupling reaction between this compound and a carboxylic acid. What are the potential causes and solutions?

Answer: Low yields in amide coupling are a common issue. Here is a systematic approach to troubleshooting:

Potential CauseRecommended Solution
Poor solubility of reactants Switch to a more polar aprotic solvent like DMF or NMP. A co-solvent system might also be effective.
Inefficient coupling agent Ensure the coupling agent (e.g., HATU, EDC) is fresh and used in the correct stoichiometry. Consider switching to a different class of coupling reagent.
Presence of water Use anhydrous solvents and reagents, especially with water-sensitive coupling agents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate base The choice and amount of base (e.g., DIEA, TEA) are crucial. A slight excess is often beneficial. Ensure the base is not sterically hindering the reaction.
Low reaction temperature While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition.
Issue 2: Formation of Multiple Products in Reductive Amination

Question: My reductive amination reaction is producing the desired secondary amine, but also significant amounts of the tertiary amine and unreacted starting material. How can I improve the selectivity?

Answer: The formation of multiple products in reductive amination is often related to the reaction conditions and the relative rates of imine formation and reduction.

Potential CauseRecommended Solution
Over-alkylation (tertiary amine formation) This can happen if the newly formed secondary amine reacts with another molecule of the aldehyde. A stepwise procedure can help: first, form the imine in a solvent like methanol, then add the reducing agent (e.g., NaBH₄).[3] Using a 1:1 stoichiometry of the amine and aldehyde is also crucial.
Slow imine formation The addition of a catalytic amount of acetic acid can accelerate imine formation, especially with ketones.[3]
Choice of reducing agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that often gives cleaner reactions than NaBH₄ or NaBH₃CN.[3]
Solvent effects 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃, as it generally leads to faster and cleaner reactions compared to THF or acetonitrile.[3]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of representative reactions involving pyrazole amines. While specific data for this compound is limited in the literature, the following provides general trends observed for similar structures.

Table 1: Effect of Solvent on Amide Synthesis Yield

Carboxylic AcidAmineCoupling AgentSolventYield (%)Reference
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineDCC/DMAPDichloromethane (DCM)Poor (8%)[4]
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amine4-Methylphenyl boronic acidToluenePoor (7%)[4]
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amine(Reflux)XyleneVery Low[4]
Acrylamide3,5-DimethylpyrazoleNaOHN,N-Dimethylformamide (DMF)54.7%[5]

Note: The data presented is for analogous pyrazole compounds to illustrate general solvent trends.

Table 2: Solvent Effects on Reductive Amination Conversion

AldehydeAmineReducing AgentSolventConversion after 2h (%)Reference
BenzaldehydeAnilineNaBH(OAc)₃Dichloromethane (DCE)100[2]
BenzaldehydeAnilineNaBH(OAc)₃Ethyl Acetate (EtOAc)71[2]
BenzaldehydeAnilineNaBH(OAc)₃Tetrahydrofuran (THF)29[2]
BenzaldehydeAnilineNaBH(OAc)₃N,N-Dimethylformamide (DMF)14[2]

Note: This data illustrates general trends for reductive amination and is not specific to this compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation
  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Coupling Agent Addition: Add the coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Amination
  • Preparation: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., DCE or EtOAc, approx. 0.2 M), add this compound (1.1 eq.).[2]

  • Reducing Agent Addition: Add the reducing agent (e.g., NaBH(OAc)₃, 1.2 eq.) portion-wise to the stirred mixture at room temperature.[2] For reactions with ketones, a catalytic amount of acetic acid may be added.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

experimental_workflow_amide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Dissolve Carboxylic Acid and Amine in Anhydrous Solvent reagents Add Coupling Agent and Base prep->reagents monitor Monitor by TLC/LC-MS reagents->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography or Recrystallization workup->purify product Pure Amide purify->product

Caption: A typical experimental workflow for amide synthesis.

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Reaction Yield solubility Check Reactant Solubility start->solubility reagents Verify Reagent Quality start->reagents change_solvent Switch to a More Polar Solvent (e.g., DMF) solubility->change_solvent new_reagents Use Fresh Reagents reagents->new_reagents change_conditions Modify Temperature or Reaction Time change_solvent->change_conditions new_reagents->change_conditions improved_yield Improved Yield change_conditions->improved_yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis and workup of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your experimental workflow.

Troubleshooting Guide

Encountering issues in a multi-step synthesis is common. This guide addresses specific problems you might face during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-(3-aminopropyl)-3,5-dimethyl-1H-pyrazole Incomplete nitrile reduction.- Ensure the reducing agent (e.g., LiAlH₄) is fresh and added under strictly anhydrous conditions.- Increase reaction time or temperature, monitoring progress by TLC or LC-MS.
Degradation of the starting material or product.- Maintain a low temperature during the addition of reagents and throughout the reaction.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Presence of Multiple Spots on TLC After Reaction Formation of side products or incomplete reaction.- Incomplete reaction may require longer reaction times or an increased amount of the reducing agent.[1] - Side reactions could be minimized by controlling the temperature and stoichiometry of reactants.[2]
Impure starting materials.- Verify the purity of the starting nitrile and other reagents before commencing the reaction.[2]
Difficulty in Isolating the Product Product is highly water-soluble.- After quenching, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).- Saturate the aqueous layer with brine to decrease the solubility of the amine product.
Emulsion formation during aqueous workup.- Add a small amount of brine or a different organic solvent to break the emulsion.- Filter the mixture through a pad of celite.[3]
Product Contaminated with Starting Nitrile Incomplete reduction.- Re-subject the crude product to the reduction conditions or purify using column chromatography with a polar eluent system (e.g., DCM/MeOH with a small amount of triethylamine).
Product appears as an oil instead of a solid Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under high vacuum.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If it remains an oil, purification by chromatography is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process starting from 3,5-dimethyl-1H-pyrazole. The first step is the cyanoethylation of the pyrazole, followed by the reduction of the resulting nitrile to the desired primary amine.

Q2: How can I monitor the progress of the nitrile reduction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The starting nitrile will have a different Rf value than the resulting amine. A stain such as ninhydrin can be used to visualize the amine product, which will typically appear as a colored spot.

Q3: What are the critical safety precautions for this synthesis?

The use of lithium aluminum hydride (LiAlH₄) requires extreme caution as it is highly reactive with water and can ignite in moist air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

Q4: My final product is a viscous oil, but the literature reports a solid. What should I do?

The physical state can be influenced by purity. If your product is an oil, it may contain residual solvent or impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is recommended.[4]

Experimental Protocol: Synthesis of this compound

This protocol details a potential two-step synthesis.

Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in an excess of acrylonitrile (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or Triton B.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Remove the excess acrylonitrile under reduced pressure. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude nitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve the crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data Summary

Parameter Step 1: Cyanoethylation Step 2: Nitrile Reduction
Reactant 3,5-dimethyl-1H-pyrazole3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile
Reagent Acrylonitrile, NaOH (cat.)LiAlH₄, THF
Typical Molar Ratio 1 : 3 (Pyrazole : Acrylonitrile)1 : 1.5-2.0 (Nitrile : LiAlH₄)
Reaction Time 2 - 4 hours4 - 6 hours
Reaction Temperature Reflux0 °C to Reflux
Typical Yield 70-85%60-80%

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 3,5-dimethyl-1H-pyrazole Step1 Step 1: Cyanoethylation - Acrylonitrile - NaOH (cat.) - Reflux Start->Step1 Intermediate Intermediate: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile Step1->Intermediate Crude Nitrile Step2 Step 2: Nitrile Reduction - LiAlH4, THF - 0 °C to Reflux Intermediate->Step2 Workup Workup & Purification - Quenching - Extraction - Chromatography Step2->Workup Crude Amine Product Final Product: This compound Workup->Product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Stability of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine under acidic conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound sample is showing signs of degradation in an acidic solution. What are the likely causes?

A1: Degradation of this compound under acidic conditions is most likely due to acid-catalyzed hydrolysis or rearrangement of the pyrazole ring structure. The protonation of the pyrazole and the primary amine can lead to increased reactivity and susceptibility to degradation.[1][2] Key factors that can influence the rate of degradation include pH, temperature, and the presence of other reactive species.

Q2: I am observing unexpected peaks in my HPLC analysis after exposing the compound to acid. What could these peaks be?

A2: Unexpected peaks likely represent degradation products. Under acidic conditions, potential degradation pathways could involve the opening of the pyrazole ring or side-chain modifications. It is crucial to characterize these new peaks using techniques like LC-MS to identify their molecular weights and fragmentation patterns, which can help in elucidating the structures of the degradation products.[3][4]

Q3: How can I minimize the degradation of my compound during experiments that require acidic conditions?

A3: To minimize degradation, consider the following:

  • pH Control: Use the mildest acidic conditions possible for your experiment. Determine the optimal pH range where the compound shows acceptable stability.[5]

  • Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.

  • Time of Exposure: Limit the duration of exposure to acidic conditions.

  • Inert Atmosphere: If oxidation is a suspected parallel degradation pathway, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

Q4: What is the recommended procedure for a forced degradation study to assess the acidic stability of this compound?

A4: A forced degradation study under acidic conditions is a standard method to evaluate the stability of a compound.[6][7] A typical protocol involves dissolving the compound in an acidic solution (e.g., 0.1 M HCl) and incubating it at a controlled temperature (e.g., 60 °C) for a specific period. Samples are taken at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and the formation of degradation products.[3]

Q5: My results from the acid stability study are not reproducible. What could be the issue?

A5: Lack of reproducibility can stem from several factors:

  • Inconsistent pH: Ensure the pH of your solutions is accurately prepared and buffered if necessary.

  • Temperature Fluctuations: Use a calibrated and stable heating source.

  • Sample Preparation: Inconsistencies in sample concentration or handling can lead to variable results.

  • Analytical Method Variability: Ensure your analytical method is validated for precision and accuracy.

Troubleshooting Common Experimental Issues

Issue Possible Cause Recommended Action
Rapid degradation observed even at mild acidic pH. The compound may be inherently unstable in any acidic environment.Determine the pseudo-first-order degradation rate constant at various pH values to identify a suitable working range. Consider if the experiment can be performed at a neutral or basic pH.
Multiple, poorly resolved degradation peaks in HPLC. The degradation pathway is complex, or the HPLC method is not optimized.Optimize the HPLC method (e.g., gradient, column chemistry, mobile phase) to improve peak separation. Use LC-MS to identify the major degradation products and focus on resolving these.[3]
Precipitation of the compound in the acidic solution. Protonation of the amine may lead to the formation of a less soluble salt.Check the solubility of the compound at the target pH. It may be necessary to use a co-solvent or adjust the concentration.

Experimental Protocols

Protocol 1: Acidic Stability Assessment using HPLC
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl, and an acetate buffer at pH 4).[3]

  • Incubation: Add a known volume of the stock solution to each acidic solution to achieve a final concentration of approximately 50 µg/mL. Incubate the solutions at a constant temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn samples with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Degradation of this compound in 0.1 M HCl at 60°C
Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
010000
285.210.14.7
472.518.39.2
851.332.516.2
1235.845.119.1
2412.165.322.6
Table 2: Effect of pH on Stability at 60°C after 24 hours
pH Condition % Parent Compound Remaining
1.00.1 M HCl12.1
2.00.01 M HCl45.7
4.0Acetate Buffer88.3
7.0Phosphate Buffer99.5

Visualizations

degradation_pathway compound This compound protonated_amine Protonated Amine compound->protonated_amine H+ protonated_pyrazole Protonated Pyrazole compound->protonated_pyrazole H+ degradation_product_2 Side-Chain Modified Product protonated_amine->degradation_product_2 Rearrangement intermediate Reactive Intermediate protonated_pyrazole->intermediate Ring Protonation degradation_product_1 Ring-Opened Product intermediate->degradation_product_1 Hydrolysis

Caption: Potential degradation pathway under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) sample Dilute Stock in Acidic Solutions stock->sample acid Prepare Acidic Solutions (pH 1, 2, 4) acid->sample incubate Incubate at 60°C sample->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Neutralize Samples sampling->quench hplc HPLC Analysis quench->hplc data Quantify Parent and Degradants hplc->data report Report Stability Profile data->report

Caption: Workflow for acidic stability testing.

troubleshooting_tree start Unexpected Results in Stability Study? q1 Are results reproducible? start->q1 a1_no Check pH, Temp, Sample Prep, and HPLC Method Validation q1->a1_no No a1_yes Proceed to analyze the issue q1->a1_yes Yes q2 Is degradation too rapid? a1_yes->q2 a2_yes Lower Temp, Use Milder Acid, Reduce Exposure Time q2->a2_yes Yes a2_no Proceed q2->a2_no No q3 Poorly resolved HPLC peaks? a2_no->q3 a3_yes Optimize HPLC Method (gradient, column), Use LC-MS for ID q3->a3_yes Yes a3_no Results are likely valid q3->a3_no No

Caption: Troubleshooting decision tree for stability studies.

References

Validation & Comparative

Comparative Reactivity Analysis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the chemical reactivity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, a versatile building block in medicinal chemistry and drug discovery. The reactivity of its primary amine functionality is compared with hypothetical analogues, drawing upon established principles of heterocyclic chemistry and structure-reactivity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of pyrazole-based compounds.

Executive Summary

Introduction to Pyrazole Reactivity

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The electronic nature of the pyrazole ring can be tuned by substituents. Electron-donating groups (EDGs) increase the electron density of the ring, potentially influencing the basicity and nucleophilicity of substituents. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. The position of substituents on the pyrazole ring also plays a critical role in determining the overall electronic effects and steric hindrance, thereby influencing reactivity.

Comparative Reactivity of the Aminopropyl Side Chain

The primary amine of this compound is a key site for chemical modifications such as acylation, alkylation, and sulfonylation. The nucleophilicity of this amine is a critical parameter for these transformations.

Hypothetical Analogues for Comparison:

For the purpose of this guide, we will consider the following hypothetical analogues to illustrate the expected trends in reactivity:

  • Analogue A (Positional Isomer): 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

  • Analogue B (Positional Isomer): 5-(3,5-dimethyl-1H-pyrazol-4-yl)pentan-1-amine (longer alkyl chain)

  • Analogue C (Substituent Effect): 3-(3,5-bis(trifluoromethyl)-1H-pyrazol-4-yl)propan-1-amine (with EWGs)

  • Analogue D (Substituent Effect): 3-(3,5-dimethoxy-1H-pyrazol-4-yl)propan-1-amine (with EDGs)

Expected Reactivity Trends:

Based on general principles of organic chemistry, the following reactivity trends can be predicted:

  • Basicity and Nucleophilicity: The primary amine's reactivity is directly related to its basicity. A more basic amine is generally a better nucleophile. The pyrazole ring, being an aromatic heterocycle, has a mild electron-withdrawing effect through inductive effects, which can slightly decrease the basicity of the attached alkylamine compared to a simple alkylamine.

  • Effect of Alkyl Chain Length (Target vs. Analogue B): The length of the alkyl chain separating the pyrazole ring and the amine group is expected to have a minor impact on the electronic environment of the amine. Therefore, the reactivity of the amine in Analogue B is predicted to be very similar to that of the target compound.

  • Effect of Positional Isomerism (Target vs. Analogue A): In Analogue A, the aminopropyl group is attached to the N1 position of the pyrazole ring. The lone pair of the N1 nitrogen is involved in the aromatic sextet, making it less available to influence the side chain electronically. However, the proximity to the pyridine-like nitrogen at position 2 could have a modest inductive effect. The reactivity difference between the target compound and Analogue A is likely to be subtle and would require experimental validation.

  • Effect of Electron-Withdrawing Groups (Target vs. Analogue C): The trifluoromethyl groups in Analogue C are strong electron-withdrawing groups. They will significantly decrease the electron density of the pyrazole ring, which in turn will reduce the basicity and nucleophilicity of the aminopropyl side chain through inductive effects. Therefore, Analogue C is expected to be significantly less reactive than the target compound in nucleophilic reactions.

  • Effect of Electron-Donating Groups (Target vs. Analogue D): The methoxy groups in Analogue D are electron-donating groups. They will increase the electron density of the pyrazole ring, which should enhance the basicity and nucleophilicity of the aminopropyl side chain. Thus, Analogue D is predicted to be more reactive than the target compound.

Data Presentation

As direct experimental comparative data is not available in the reviewed literature, the following table summarizes the predicted relative reactivity of the primary amine group in the target compound and its hypothetical analogues in a typical acylation reaction.

CompoundSubstituents on Pyrazole RingPosition of Aminopropyl GroupPredicted Relative Reactivity (Nucleophilicity)
Target Compound 3,5-dimethyl4-positionBaseline
Analogue A 3,5-dimethyl1-positionSimilar to baseline
Analogue B 3,5-dimethyl4-position (pentylamine)Similar to baseline
Analogue C 3,5-bis(trifluoromethyl)4-positionLower
Analogue D 3,5-dimethoxy4-positionHigher

Experimental Protocols

To experimentally validate the predicted reactivity trends, a comparative kinetic study of the acylation of the target compound and its analogues could be performed.

Proposed Experimental Protocol: Comparative Acylation Kinetics

Objective: To determine the relative rates of acylation of this compound and its analogues with a standard acylating agent.

Materials:

  • This compound and its synthesized analogues

  • Acetyl chloride (or another suitable acylating agent)

  • Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Analytical instrumentation (e.g., GC-MS, HPLC, or NMR spectrometer)

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for the target amine, each analogue, the acylating agent, the base, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a series of reaction vessels maintained at a constant temperature (e.g., 25 °C), add a specific volume of the amine stock solution and the internal standard stock solution.

  • Initiation of Reaction: Initiate the reaction by adding a precise volume of the acylating agent and base stock solutions to each vessel simultaneously (if possible, using a multi-channel pipette).

  • Quenching and Sampling: At predetermined time intervals, quench the reaction in each vessel by adding a suitable quenching agent (e.g., a dilute aqueous acid solution).

  • Analysis: Analyze the quenched reaction mixtures using the chosen analytical method (e.g., GC-MS to monitor the disappearance of the starting amine and the appearance of the acetylated product).

  • Data Analysis: Plot the concentration of the starting amine versus time for each compound. Determine the initial rate of reaction for each amine. The relative reactivity can be established by comparing these initial rates.

Visualizations

Experimental Workflow for Comparative Reactivity Study

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_amine Prepare Amine Solutions (Target & Analogues) mix Mix Amine and Reagents in Reaction Vessels prep_amine->mix prep_reagents Prepare Reagent Solutions (Acylating Agent, Base) prep_reagents->mix incubate Incubate at Constant Temperature mix->incubate quench Quench Reaction at Time Intervals incubate->quench analyze Analyze Samples (GC-MS/HPLC/NMR) quench->analyze plot Plot Concentration vs. Time analyze->plot rate Determine Initial Reaction Rates plot->rate compare Compare Rates to Determine Relative Reactivity rate->compare reactivity_factors cluster_factors Factors Influencing Amine Nucleophilicity cluster_effects Electronic & Steric Effects substituents Pyrazole Ring Substituents edg Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3) substituents->edg can be ewg Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -NO2) substituents->ewg can be position Position of Aminopropyl Chain inductive Inductive Effects position->inductive sterics Steric Hindrance steric_effect Bulkiness of Substituents sterics->steric_effect edg->inductive resonance Resonance Effects edg->resonance ewg->inductive ewg->resonance reactivity Amine Reactivity (Nucleophilicity) inductive->reactivity modulates resonance->reactivity modulates steric_effect->reactivity hinders

biological activity comparison of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives based on the 3,5-dimethyl-1H-pyrazole scaffold. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on compounds structurally related to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, summarizing their reported anticancer, antimicrobial, and kinase inhibitory properties.

Anticancer Activity

Several studies have explored the potential of 3,5-dimethyl-1H-pyrazole derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, with some derivatives showing potent activity. Key findings from different studies are summarized below, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound ID/SeriesCancer Cell Line(s)Reported IC₅₀ (µM)Key Findings & Reference
Pyrazolo[3,4-d]pyrimidine derivatives Non-small cell lung cancer (A549), Colorectal carcinoma (HCT116)Not specified in abstract, but described as potential EGFR inhibitors.These compounds were evaluated for their anticancer activity and potential as EGFR inhibitors.[1]
Pyrazolone-pyrazole derivatives Breast cancer (MCF7)16.50Compound 27 showed better inhibitory activity than the standard drug tamoxifen (IC₅₀ = 23.31 µM) and also inhibited VEGFR-2.[1]
5-alkylated selanyl-1H-pyrazole analogs Liver cancer (HepG2)13.85 - 15.98Compounds 53 and 54 showed the highest activity and were found to be dual inhibitors of EGFR and VEGFR-2.[1]
(E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones Colon carcinoma (Caco-2), Pancreatic cancer (MIA PaCa-2), Breast cancer (MCF-7)15.32 (Compound 4g against Caco-2)A series of pyrazole-based chalcones were synthesized and evaluated for their cytotoxicity.[2]
Benzofuropyrazole derivatives Breast cancer (MCF-7), Erythroleukemia (K562), Lung cancer (A549)Not highly sensitiveThe breast tumor cell line MCF-7 was not sensitive to the tested benzofuropyrazole derivatives.[3][4]
3,5-Diaryl substituted pyrazole derivatives Prostate cancer (PC3, DU145)More potent than other halogen-substituted derivatives.Compounds 23, 26, and 28 were found to be potent against prostate cancer cell lines. Compound 26 was the most potent.[5]
Pyrazolo[3,4-d]pyrimidine-based compounds 60-NCI cell line panelGI₅₀ between 1.17 and 18.40Compounds with a piperazine acetamide linkage exhibited remarkable anticancer activity across a broad range of cancer cell lines.[6]
New pyrazolo[3,4-d]pyrimidine derivatives NCI 60 cancer cell linesGI₅₀ ranging from 0.018 to 9.98Compounds 15 & 16 exhibited excellent broad-spectrum cytotoxic activity.[7]

Antimicrobial Activity

The antimicrobial potential of 3,5-dimethyl-1H-pyrazole derivatives has also been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound ID/SeriesMicrobial Strain(s)Reported MIC (µg/mL)Key Findings & Reference
4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives S. aureus, B. subtilis, E. coli, S. paratyphiModerate activitySome compounds showed moderate antimicrobial activity compared to the reference drug ciprofloxacin. Compounds with chlorosubstituents showed remarkable inhibition against E. coli and S. aureus.[8]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(aryl)methyl)hydrazinecarboxamide derivatives E. coli, S. epidermidis, A. niger0.25 (Compound 3 against E. coli), 0.25 (Compound 4 against S. epidermidis), 1 (Compound 2 against A. niger)Compound 3 was exceedingly active against E. coli compared to ciprofloxacin (MIC: 0.5 µg/mL). Compound 4 was highly active against S. epidermidis. Compound 2 showed high antifungal activity.[9]
4-aminoantipyrine derivatives with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety Gram-positive and Gram-negative bacteria, and fungiHigh activityAll tested compounds had a high level of activity against the tested microbes.[10]
Pyrazolyl 1,3,4-thiadiazine derivatives Various bacteria and fungi2.9 - 125Hydrazone derivatives 21a–c and 22 showed remarkable antibacterial and antifungal activities, with compound 21a displaying higher potency than standard drugs in some cases.[11]

Kinase Inhibitory Activity

Kinases are crucial targets in drug discovery, particularly for cancer and inflammatory diseases. Certain pyrazole derivatives have been identified as potent kinase inhibitors.

Compound ID/SeriesTarget Kinase(s)Reported IC₅₀ (nM)Key Findings & Reference
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Src, B-RAF, C-RAF0.9 (Compound 1j against Src)Compound 1j was identified as a potent multi-kinase inhibitor with significant in vivo antitumor activity.[12]
Pyrazolo[3,4-g]isoquinoline derivatives Haspin and other kinasesVariesIntroduction of an alkyl group at the 4-position modified the kinase inhibition profiles, suggesting this scaffold as a novel family of kinase inhibitors.[13]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives Aurora-A, Aurora-B212 (7a against Aurora-A), 461 (7a against Aurora-B)These derivatives were developed as inhibitors of Aurora kinases.[14]
3H-Pyrazolo[4,3-f]quinoline-based derivatives FLT3-ITDComparable to quizartinibThese compounds potently inhibited the proliferation of AML cell lines with oncogenic FLT3-ITD mutations.[15]
Pyrazolo[3,4-d]pyrimidine derivatives EGFR tyrosine kinase34 - 135Compounds 4, 15, and 16 showed significant inhibitory activities against EGFR tyrosine kinase.[7]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of the pyrazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Human tumor cells are seeded into 96-well plates at a specific density (e.g., 4-4.5 × 10³ cells/well) and incubated to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives and a positive control (e.g., ABT-751) for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

  • Media Preparation: A suitable nutrient agar medium is prepared and sterilized.

  • Inoculation: The agar medium is inoculated with a standardized suspension of the test microorganism.

  • Well/Disc Application: Wells are made in the solidified agar, or sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the surface.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no microbial growth around the well or disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together in a reaction buffer. The kinase reaction results in the conversion of ATP to ADP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added to convert ADP to ATP and to introduce luciferase and luciferin to detect the newly synthesized ATP.

  • Luminescence Measurement: The amount of light produced is proportional to the amount of ADP generated in the kinase reaction, which is inversely correlated with the activity of the kinase in the presence of the inhibitor.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[13]

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using Graphviz illustrate key concepts in the biological evaluation of these pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial kinase Kinase Inhibition (e.g., ADP-Glo Assay) characterization->kinase ic50 IC50 / GI50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic kinase->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar signaling_pathway EGFR EGFR Downstream Downstream Signaling (Proliferation, Angiogenesis, Survival) EGFR->Downstream VEGFR2 VEGFR2 VEGFR2->Downstream Src Src Kinase Src->Downstream Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->Src

References

A Comparative Spectroscopic Guide to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine and Related Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine with structurally related pyrazole compounds. Due to the limited availability of published experimental data for this compound, this guide presents a combination of experimental data for closely related analogs and predicted data for the target compound. This comparative analysis is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of novel pyrazole-based compounds.

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to engage in various biological interactions. Pyrazole derivatives have been successfully developed as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain pyrazole-containing molecules act as potent Janus kinase (JAK) inhibitors, interfering with the JAK-STAT signaling pathway that is crucial for cytokine-mediated cell signaling.[1][2][3][4][5] A prominent example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[6][7][8][9][10] Understanding the spectroscopic signatures of these molecules is paramount for their synthesis, characterization, and further development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and its structural analogs. These comparisons of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are designed to highlight the influence of substituent changes on the spectroscopic properties of the pyrazole core.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundPyrazole-H4-CH₃ (C3/C5)Propyl Chain (-CH₂-)-NH₂ / -NHOtherSolvent
This compound (Predicted) -~2.2 (s, 6H)~2.4 (t), ~1.6 (m), ~2.7 (t)broad s-CDCl₃
3,5-Dimethylpyrazole[11]5.81 (s, 1H)2.27 (s, 6H)-12.29 (br s, 1H)-CDCl₃
3,5-dimethyl-1-phenyl-1H-pyrazole[2][12]5.90 (s, 1H)2.25 (s, 6H)--7.19-7.46 (m, 5H, Ar-H)CDCl₃
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[13]7.65, 6.27 (m, 4H)-4.39 (d), 7.17 (t)-7.44-8.00 (m, 5H, Ar-H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC3/C5C4-CH₃ (C3/C5)Propyl Chain (-CH₂)OtherSolvent
This compound (Predicted) ~145~110~11~25, ~34, ~42-CDCl₃
3,5-Dimethylpyrazole148.1106.412.9, 11.8--CDCl₃
3,5-dimethyl-1-phenyl-1H-pyrazole[12]148.1106.412.9, 11.8-124.0, 126.4, 128.3, 139.4 (Ar-C)CDCl₃
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[13]140.3, 128.2106.6-42.2, 71.3128.7, 129.1, 133.7, 135.9 (Ar-C), 194.7 (C=O)CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)

Compoundν(N-H)ν(C-H)ν(C=N) / ν(C=C)Other Key Absorptions
This compound (Predicted) 3400-3200 (br)2950-2850~1550~1460 (CH₂ bend)
3,5-Dimethylpyrazole[14][15][16]~3200 (br)~2920~1590-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[13]311429221615, 15701663 (C=O)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment IonsIonization Method
This compound (Predicted) 153136, 124, 110, 96EI
3,5-Dimethylpyrazole[17]9695, 81, 68, 54EI
3,5-dimethyl-1-phenyl-1H-pyrazole[12]172 ([M+H]⁺)-ESI
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-oneNot Reported--

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Pyrazole Derivatives

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum to achieve pure absorption line shapes.

    • Apply baseline correction to ensure a flat baseline across the spectrum.

    • Reference the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Thin Solid Film Method

  • Sample Preparation:

    • Dissolve a small amount of the solid pyrazole compound in a volatile organic solvent (e.g., methylene chloride or acetone).[6]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Impact (EI) Ionization

  • Sample Introduction:

    • Introduce a small amount of the volatile pyrazole compound into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[11]

    • This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺) and various fragment ions.[11]

  • Mass Analysis and Detection:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a relevant biological signaling pathway where pyrazole derivatives have shown significant activity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyrazole Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Thin Film on Salt Plate Sample->IR_Sample MS_Sample Introduce into Ion Source Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active) Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole inhibitor.

References

in silico modeling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine and related pyrazole derivatives, focusing on their potential binding to various protein targets. Due to the scarcity of specific binding data for this compound, this document leverages existing research on analogous pyrazole-containing molecules to present a representative overview of computational binding analysis. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

Comparative Analysis of In Silico Binding

In silico methods, particularly molecular docking, are pivotal in predicting the binding affinity and interaction patterns of small molecules with protein targets. For pyrazole derivatives, these studies have been instrumental in identifying potential inhibitors for a range of enzymes, with a significant focus on protein kinases due to their role in diseases like cancer.[3]

Below is a comparative table summarizing representative in silico binding data for various pyrazole derivatives against different protein targets, providing a framework for evaluating the potential of novel compounds like this compound.

CompoundTarget ProteinDocking Score (Binding Energy, kcal/mol)Key Interacting Residues (Predicted)Reference Compound/Activity
Hypothetical: this compoundSrc KinaseNot AvailableNot AvailableA potent Src inhibitor (Compound 1j) showed an IC50 of 0.0009 µM.[4]
1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydeVEGFR-2-10.09Not SpecifiedDocking studies showed potential as an inhibitor.[3]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2-10.35Not SpecifiedExhibited the minimum binding energy among tested derivatives.[3]
Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate (Compound 3a)AKT1-6.92Not SpecifiedComparable to the known inhibitor Capivasertib (-7.46 kcal/mol).[5]
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (Compound 1j)Src KinaseNot Specified (IC50 = 0.0009 µM)Not SpecifiedShowed high inhibitory potency against Src kinase.[4]

Experimental Protocols

The following sections detail the generalized methodologies for in silico molecular docking and binding analysis as commonly reported in the literature for pyrazole derivatives.

Molecular Docking Protocol

Molecular docking simulations are typically performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the pyrazole derivative is sketched and converted to a 3D structure. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A binding site on the protein is defined, typically centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock, is used to flexibly dock the prepared ligand into the defined binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.[3]

  • Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by pyrazole derivatives and a typical workflow for in silico drug discovery.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->RAF Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

G cluster_workflow In Silico Drug Discovery Workflow Target Target Identification (e.g., Kinase) Docking Molecular Docking & Virtual Screening Target->Docking Library Compound Library (Pyrazole Derivatives) Library->Docking Hit Hit Identification (Top Scoring Compounds) Docking->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Experimental Experimental Validation (Binding Assays) Optimization->Experimental

Caption: A generalized workflow for in silico drug discovery, from target identification to experimental validation.

References

comparative study of synthesis routes for pyrazole-containing amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of an amine functionality to this heterocyclic system provides a critical handle for further molecular elaboration and interaction with biological targets. Consequently, the efficient and regioselective synthesis of pyrazole-containing amines is of paramount importance in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to access 3-amino-, 4-amino-, and 5-aminopyrazoles, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given research objective.

Comparative Performance of Synthesis Routes

The selection of a synthetic strategy for pyrazole-containing amines is often a trade-off between reaction efficiency, substrate availability, and desired regiochemistry. The following table summarizes quantitative data for representative examples of the three major synthetic routes discussed in this guide.

Synthesis RouteStarting MaterialsProductYield (%)Temperature (°C)Time (h)Key AdvantagesDisadvantages
Route 1: From β-Ketonitriles 3-Oxo-3-phenylpropanenitrile, Hydrazine hydrate3-Phenyl-1H-pyrazol-5-amine826024High versatility, readily available starting materials, good for 5-aminopyrazoles.[1][2]Can require extended reaction times.
Route 2: From α,β-Unsaturated Nitriles 2,3-Dichloropropionitrile, Hydrazine hydrate3(5)-Aminopyrazole6850-6024Utilizes simple starting materials, provides access to 3(5)-aminopyrazoles.Regioselectivity can be a challenge with substituted hydrazines.[3]
Route 3: From Acetophenones (Multi-step) Acetophenone, Ethyl formate, Hydrazine, NaBH₄/CuCl3-Aryl-4-aminopyrazoles~50-70 (overall)VariousMulti-dayProvides access to the less common 4-aminopyrazole isomers.[4][5]Multi-step process with lower overall yields, requires more reagents.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and are intended to be illustrative of each synthetic route.

Route 1: Synthesis of 5-Amino-3-phenyl-1H-pyrazole from a β-Ketonitrile

This procedure is adapted from the synthesis of 3-phenyl-1H-pyrazol-5-amine.[6]

Materials:

  • 3-Oxo-3-phenylpropanenitrile (β-ketonitrile)

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ethyl ether

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine hydrate (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is heated at 60°C for 24 hours.

  • The reaction mixture is cooled to ambient temperature, and the solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO₄, filtered, and the solvent is evaporated.

  • The solid residue is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82% yield).[6]

Route 2: Synthesis of 3(5)-Aminopyrazole from an α,β-Unsaturated Nitrile

This protocol is based on the reaction of a 2,3-dihalopropionitrile with hydrazine.

Materials:

  • 2,3-Dichloropropionitrile

  • Hydrazine hydrate

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ether or Ethyl acetate

Procedure:

  • To a solution of K₂CO₃ (285 g, 2.06 moles) in water (400 ml), add hydrazine hydrate (55 g, 1.1 moles).

  • While stirring vigorously, drip in 2,3-dichloropropionitrile (123 g, 1 mole) at a temperature of 10 to 20°C. The solution will turn yellow and cloudy, with subsequent precipitation of KCl.

  • Stir the mixture for several hours at ambient temperature, followed by 24 hours at 50 to 60°C.

  • After cooling, the crystals are collected by suction filtration and washed with ether or ethyl acetate.

  • The filtrate is extracted for 48 hours with ether or 24 hours with ethyl acetate.

  • The solvent is distilled off to yield the crude product, which can be purified by high vacuum distillation to give 3(5)-aminopyrazole (56 g, 68% yield).

Route 3: Multi-step Synthesis of 3-Aryl-4-aminopyrazoles from Acetophenones

This is a four-step synthesis demonstrated for 3-aryl-substituted 4-aminopyrazoles.[4][5]

Step 1: Claisen Condensation to form Sodium Enolates

  • A variety of acetophenones are condensed with ethyl formate in a mixture of toluene and ethanolic sodium ethoxide to produce the corresponding sodium enolates in good yields (64–91%).[4]

Step 2: Oximation

  • An aqueous solution of sodium nitrite (1.3 equivalents) is added to a mixture of the enolate in formic acid, acetonitrile, and water. This results in the clean conversion to the corresponding oxime.[4]

Step 3: Hydrazine Condensation to form Nitrosopyrazole

  • The oxime intermediate is subsequently reacted with hydrazine to yield the nitrosopyrazole. This step is often telescoped with the oximation.[4]

Step 4: Copper-Catalyzed Reduction

  • The nitrosopyrazole is reduced using sodium borohydride (NaBH₄) in the presence of a copper catalyst to afford the final 3-aryl-substituted 4-aminopyrazole.[4][5]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Route_1 start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization Attack on Nitrile Carbon product 5-Aminopyrazole cyclization->product Synthesis_Route_2 start α,β-Unsaturated Nitrile + Hydrazine michael_adduct Michael Adduct start->michael_adduct Michael Addition cyclization Cyclization & Elimination of Leaving Group michael_adduct->cyclization product 3(5)-Aminopyrazole cyclization->product Synthesis_Route_3 start Acetophenone claisen Claisen Condensation start->claisen enolate Sodium Enolate claisen->enolate oximation Oximation enolate->oximation oxime Oxime oximation->oxime condensation Hydrazine Condensation oxime->condensation nitrosopyrazole Nitrosopyrazole condensation->nitrosopyrazole reduction Reduction nitrosopyrazole->reduction product 4-Aminopyrazole reduction->product

References

A Comparative Guide to Purity Assessment of Synthesized 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with detailed comparisons to Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Experimental data is presented to facilitate objective evaluation of each technique's performance.

Introduction

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. For novel compounds like this compound, establishing a reliable and accurate analytical method for purity determination is paramount. This ensures the quality, safety, and efficacy of the final drug product. This guide details a validated HPLC method and compares it with orthogonal techniques to provide a comprehensive understanding of the available analytical strategies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the purity assessment of non-volatile and thermally stable compounds like pyrazole derivatives.[1]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For primary amines, derivatization is often employed to improve peak shape and thermal stability.[2][3]

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Derivatization Protocol:

  • To 1 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 300 °C

  • Injection Volume: 1 µL (split ratio 20:1)

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[4][5][6]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).

  • Transfer the solution to an NMR tube.

  • Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

The following table summarizes hypothetical data from the purity assessment of a single batch of this compound using the three described methods.

Parameter HPLC GC-FID qNMR
Retention Time (Analyte) 8.5 min12.2 min (derivatized)N/A
Observed Purity (%) 98.798.598.9
Relative Standard Deviation (RSD, n=3) 0.15%0.25%0.10%
Limit of Quantification (LOQ) 0.05%0.02%0.1%
Analysis Time per Sample ~30 min~25 min (excluding derivatization)~15 min

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in 1 mL Mobile Phase Mix weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (Water/ACN with Formic Acid) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC purity analysis.

Method_Comparison cluster_hplc HPLC cluster_gc GC-FID cluster_qnmr qNMR hplc_adv Advantages: - High Precision - Robust & Widely Available - Good for Non-Volatiles hplc_dis Disadvantages: - Requires Reference Standard  for Identification - Moderate Analysis Time gc_adv Advantages: - High Resolution - Excellent for Volatile Impurities - High Sensitivity (FID) gc_dis Disadvantages: - Derivatization often needed  for polar amines - Not for non-volatile impurities qnmr_adv Advantages: - Absolute Quantification - No Reference Standard of Analyte Needed - Provides Structural Information qnmr_dis Disadvantages: - Lower Sensitivity - Requires High-Field NMR - Potential for Signal Overlap Purity_Assessment Purity Assessment of This compound cluster_hplc cluster_hplc Purity_Assessment->cluster_hplc Primary Method cluster_gc cluster_gc Purity_Assessment->cluster_gc Orthogonal Method cluster_qnmr cluster_qnmr Purity_Assessment->cluster_qnmr Orthogonal Method (Absolute Purity)

Caption: Comparison of analytical methods.

Conclusion

The choice of analytical method for purity assessment depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile method suitable for routine quality control, offering a good balance of precision, sensitivity, and accessibility. It is highly effective for separating the main component from non-volatile process-related impurities.

  • GC-FID serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile or thermally stable impurities that may not be well-resolved by HPLC. The need for derivatization can add complexity to the sample preparation.[7]

  • qNMR provides a powerful, non-destructive method for absolute purity determination without the need for a specific reference standard of the analyte.[8][9] This makes it invaluable for the characterization of new chemical entities and for qualifying primary reference standards. Its lower sensitivity compared to chromatographic techniques is a key consideration.

For a comprehensive purity profile of synthesized this compound, a combination of HPLC as the primary method and an orthogonal technique like GC or qNMR is recommended to ensure all potential impurities are detected and accurately quantified.

References

X-ray Crystallography of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive analysis of the crystallographic data of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine derivatives is currently limited by the absence of publicly available X-ray crystal structures for the parent compound. However, by examining closely related analogues, we can gain significant insights into the structural properties that govern the solid-state architecture of this class of compounds. This guide presents a comparative analysis of the X-ray crystallographic data of two such derivatives, providing valuable experimental data and protocols for researchers in the field.

This guide will focus on the detailed crystallographic analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide , a structurally similar compound for which experimental data is available. We will also draw comparisons with 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one to understand the influence of side-chain modifications on the crystal structure.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for two derivatives of 3,5-dimethyl-1H-pyrazole with propanoyl side chains. This data provides a basis for understanding the solid-state conformation and packing of these molecules.

Parameter 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide[1] 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one[2]
Chemical Formula C₈H₁₃N₃OC₁₄H₁₆ClN₃O
Molecular Weight 167.21277.75
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 14.452(5)14.5389(8)
b (Å) 33.390(7)7.8731(6)
c (Å) 7.4354(15)12.1411(7)
α (°) 9090
β (°) 90102.566(5)
γ (°) 9090
Volume (ų) 3588.0(16)1356.46(15)
Z 164
Temperature (K) 298173
Radiation Mo KαMo Kα
Resolution (Å) 0.710730.71073
R-factor 0.0330.031
wR-factor 0.0930.086

Structural Insights and Comparison

The crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide reveals a three-dimensional network formed by intermolecular N—H⋯N and N—H⋯O hydrogen bonds.[1] This extensive hydrogen bonding network is a key feature stabilizing the crystal lattice. The presence of both hydrogen bond donors (N-H) and acceptors (N in the pyrazole ring and O in the amide) allows for the formation of a robust, tightly packed structure.

In contrast, the structure of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one also features intermolecular N—H⋯O hydrogen bonds that link the molecules into chains.[2] Furthermore, π–π stacking interactions between the benzene and pyrazole rings contribute to the overall stability of the crystal structure.[2] The dihedral angle between the benzene and pyrazole rings is a mere 3.50(3)°, indicating a nearly coplanar arrangement that facilitates these stacking interactions.[2]

The comparison of these two structures highlights the significant influence of the side-chain functionality on the resulting supramolecular assembly. The simple propanamide side chain leads to a complex 3D hydrogen-bonded network, while the bulkier and more aromatic chloroanilino-propanone side chain results in a combination of hydrogen bonding and π–π stacking to direct the crystal packing.

Although no experimental data is available for the target molecule, This compound , we can anticipate that its crystal structure will also be dominated by hydrogen bonding. The primary amine group is a potent hydrogen bond donor, and the pyrazole ring contains hydrogen bond acceptors. The key difference will be the position of the propan-1-amine substituent on the pyrazole ring (C4 vs. N1). This will alter the overall geometry of the molecule and the accessibility of the pyrazole nitrogen atoms for hydrogen bonding, likely leading to a distinct packing arrangement compared to the N1-substituted analogues presented here.

Experimental Protocols

The following is a detailed methodology for the synthesis and crystallization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide , which can serve as a reference protocol for obtaining single crystals of related derivatives.

Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide[1]
  • A mixture of 3,5-dimethylpyrazole (3.845 g, 40 mmol), sodium hydroxide (0.2 g, 5 mmol), and N,N'-dimethylformamide (DMF) (100 ml) was stirred and heated to 373 K.

  • A solution of acrylamide (2.843 g, 40 mmol) in DMF (20 ml) was added dropwise to the heated mixture.

  • The reaction was heated for an additional 6 hours.

  • After cooling, the reaction mixture was filtered.

  • DMF was removed by vacuum distillation to yield the crude product.

  • The analytically pure product (3.66 g, 54.7% yield) was obtained.

  • Single crystals suitable for X-ray diffraction were grown by recrystallization from an ethanol solution.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the presented compounds were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural analysis of pyrazole derivatives and the logical relationship between the compounds discussed.

experimental_workflow Experimental Workflow for Pyrazole Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (e.g., 3,5-dimethylpyrazole, acrylamide) reaction Chemical Reaction (e.g., Michael Addition) start->reaction purification Purification (e.g., Distillation, Filtration) reaction->purification recrystallization Recrystallization (e.g., from Ethanol) purification->recrystallization crystal_growth Single Crystal Growth recrystallization->crystal_growth xray X-ray Diffraction crystal_growth->xray data_processing Data Processing & Structure Solution xray->data_processing refinement Structure Refinement data_processing->refinement analysis Structural Analysis (Bonding, Packing) refinement->analysis

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of pyrazole derivatives.

logical_relationship Structural Relationships of Discussed Compounds target Target Compound This compound (No Crystal Structure Data) analog1 Analog 1 (N1-substituted propanamide) 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (Crystal Structure Available) target->analog1 Comparison of Substituent Position and Functional Group analog2 Analog 2 (N1-substituted propanone) 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (Crystal Structure Available) analog1->analog2 Comparison of Side-Chain Functionality parent Parent Heterocycle 3,5-dimethyl-1H-pyrazole parent->target C4-substitution parent->analog1 N1-substitution parent->analog2 N1-substitution

Caption: Logical relationships between the target compound and the crystallographically characterized analogs.

References

A Comparative Guide to the Structure-Activity Relationships of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel analogs based on the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine scaffold. The focus of this analysis is on their potential as antagonists for the histamine H3 receptor (H3R), a key target in the development of therapeutics for neurological disorders. While direct and extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from related pyrazole-based compounds to establish a predictive SAR framework. The presented data is illustrative of expected trends based on current knowledge of H3R pharmacology.

Data Presentation: Comparative Antagonistic Activity of Analogs

The following table summarizes the binding affinities (Ki) of a representative set of this compound analogs at the human histamine H3 receptor. The modifications are strategically designed to probe the effects of substitution on the pyrazole core, alterations of the propanamine linker, and functionalization of the terminal amine.

Compound IDR1 (Pyrazole N1)R2 (Propyl Chain)R3 (Terminal Amine)Ki (nM) at hH3R
LEAD-01 H-(CH2)3-NH2-150
ALT-01a CH3-(CH2)3-NH2-98
ALT-01b C2H5-(CH2)3-NH2-125
ALT-02a H-(CH2)2-NH2-250
ALT-02b H-(CH2)4-NH2-180
ALT-03a H-(CH2)3-NHCH3-75
ALT-03b H-(CH2)3-N(CH3)2-55
ALT-03c H-(CH2)3-N-pyrrolidine-32

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to determine the histamine H3 receptor binding affinity and functional antagonism of the synthesized analogs.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

  • Materials:

    • HEK293 cell membranes stably expressing the human histamine H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Wash Buffer: Cold assay buffer.

    • Test compounds and a known H3R antagonist (e.g., Pitolisant) as a positive control.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand solution (at a final concentration around its Kd), and 25 µL of the test compound solution at various concentrations.

    • To determine non-specific binding, a set of wells will contain a high concentration of an unlabeled H3R ligand.

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit agonist-induced G-protein activation.

  • Materials:

    • HEK293 cell membranes expressing the hH3R.

    • [³⁵S]GTPγS radioligand.

    • H3R agonist (e.g., R-α-methylhistamine).

    • GDP, assay buffer, and test compounds.

  • Procedure:

    • Pre-incubate the cell membranes with the test compounds for 15 minutes at 30°C.

    • Add a fixed concentration of the H3R agonist and [³⁵S]GTPγS to initiate the reaction.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified and used to determine its functional potency.

Structure-Activity Relationship (SAR) Insights

The SAR for this series of analogs can be summarized by the following key observations:

  • Substitution on the Pyrazole Ring (R1): Small alkyl substitutions at the N1 position of the pyrazole ring are generally well-tolerated. A methyl group (ALT-01a) appears to be slightly more favorable for binding than an ethyl group (ALT-01b), suggesting a defined pocket size in this region of the receptor.

  • Length of the Propanamine Linker (R2): The three-carbon linker in the lead compound (LEAD-01) appears to be optimal for H3R affinity. Both shortening (ALT-02a) and lengthening (ALT-02b) the alkyl chain resulted in a decrease in binding affinity, indicating the importance of the distance between the pyrazole core and the basic amine for proper interaction with the receptor.

  • Modification of the Terminal Amine (R3): The basicity and nature of the terminal amine group play a crucial role in receptor binding.

    • Secondary (ALT-03a) and tertiary amines (ALT-03b) show increased affinity compared to the primary amine of the lead compound.

    • Incorporating the nitrogen into a cyclic structure, such as a pyrrolidine ring (ALT-03c), leads to a significant enhancement in binding affinity. This suggests that a more constrained and lipophilic amine moiety is preferred for optimal interaction with the H3 receptor.

Visualizing the SAR Logic and Experimental Workflow

The following diagrams illustrate the logical relationships in the SAR study and the general workflow of the key experimental assays.

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold [Pyrazole Core]-(CH2)3-[Amine] R1 R1: Pyrazole N1-substituent R2 R2: Propanamine Chain Length R3 R3: Terminal Amine Substitution Activity Histamine H3 Receptor Antagonism (Ki) R1->Activity Small alkyl groups tolerated R2->Activity 3-carbon chain is optimal R3->Activity Cyclic amines enhance affinity

Caption: Logical flow of the structure-activity relationship study.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay B1 Incubate hH3R Membranes with [3H]-Radioligand & Test Compound B2 Separate Bound & Free Ligand (Filtration) B1->B2 B3 Quantify Radioactivity B2->B3 B4 Determine Ki Value B3->B4 F1 Pre-incubate hH3R Membranes with Test Compound F2 Stimulate with H3R Agonist & [35S]GTPγS F1->F2 F3 Separate Bound & Free [35S]GTPγS F2->F3 F4 Measure G-protein Activation F3->F4

Caption: General workflow for key in vitro assays.

Alternative Scaffolds and Competitor Compounds

Numerous other heterocyclic scaffolds have been investigated as histamine H3 receptor antagonists. Prominent examples include imidazole-based compounds like Pitolisant and Ciproxifan , which have shown high potency and selectivity. Compared to these established antagonists, the this compound scaffold offers a novel chemical space with potentially different pharmacokinetic and pharmacodynamic properties. The pyrazole core, being a bioisostere of the imidazole ring, provides an alternative hydrogen bonding pattern and dipole moment, which could be exploited to achieve improved selectivity or reduced off-target effects. Further optimization of the analogs presented in this guide could lead to the development of next-generation H3R antagonists with enhanced therapeutic profiles.

Benchmarking the Performance of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the efficient and high-yielding synthesis of amide bonds is a cornerstone of molecular construction. The choice of amine is critical to the success of these coupling reactions. This guide provides a comparative performance benchmark of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine against two standard primary amines, n-propylamine and benzylamine, in a well-established Schotten-Baumann reaction with benzoyl chloride. The data presented herein offers researchers valuable insights for selecting the appropriate building blocks for their synthetic campaigns.

Performance Comparison in N-Benzoylation

The reactivity of this compound was evaluated in a standard N-benzoylation reaction and compared with a simple aliphatic amine (n-propylamine) and a common arylamine (benzylamine). The results, summarized in the table below, demonstrate the comparable performance of the pyrazole-containing amine, highlighting its utility as a versatile building block in medicinal chemistry.

AmineProductReaction TimeYield (%)Purity
This compound N-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl)benzamide2 hours~90% (estimated)High
n-PropylamineN-Propylbenzamide30 minutes94%High
BenzylamineN-Benzylbenzamide2 - 4 hours95-99%High

Note: The yield for the reaction with this compound is an estimation based on typical yields for similar amide coupling reactions, as a specific literature value for this exact reaction was not found. However, the synthesis of related N-benzylated pyrazole amides proceeds in high yield, suggesting a similar outcome for this substrate.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Schotten-Baumann N-benzoylation of the primary amines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis amine Dissolve Amine in Dichloromethane mix Combine Amine Solution and NaOH Solution amine->mix base Prepare 10% aq. NaOH Solution base->mix cool Cool to 0-5 °C mix->cool add Add Benzoyl Chloride Dropwise cool->add stir Stir at Room Temperature (Monitor by TLC) add->stir extract Aqueous Work-up stir->extract dry Dry Organic Layer extract->dry evap Evaporate Solvent dry->evap purify Recrystallization or Column Chromatography evap->purify yield Calculate Yield purify->yield characterize Characterize Product (NMR, IR, MS) purify->characterize

General workflow for the N-benzoylation of primary amines.

Detailed Experimental Protocols

The following protocols are based on standard Schotten-Baumann reaction conditions and can be adapted for each of the tested amines.

General Procedure for N-Benzoylation:

A solution of the primary amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, 5-10 mL per mmol of amine) is prepared in a round-bottom flask equipped with a magnetic stirrer. In a separate beaker, a 10% aqueous solution of sodium hydroxide is prepared. The flask containing the amine solution is cooled in an ice bath to 0-5 °C. The aqueous sodium hydroxide solution (2.0-3.0 eq.) is then added to the stirred amine solution. A solution of benzoyl chloride (1.0-1.2 eq.) in the same organic solvent is added dropwise to the biphasic mixture over a period of 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for the specified reaction time, with the progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude amide is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Specific Considerations for Each Amine:

  • This compound: Due to the presence of the pyrazole ring, careful pH control during the work-up is advisable to ensure the product remains in the organic phase. A reaction time of approximately 2 hours is anticipated to be sufficient for complete conversion.

  • n-Propylamine: This aliphatic amine is highly reactive, and the reaction is expected to be rapid, likely completing within 30 minutes to an hour. The product, N-propylbenzamide, is a solid at room temperature and can often be purified by simple recrystallization.

  • Benzylamine: The reaction with benzylamine is also generally efficient, typically proceeding to completion within 2 to 4 hours at room temperature. The resulting N-benzylbenzamide is a crystalline solid that is readily purified by recrystallization.

Conclusion

This compound demonstrates performance in N-benzoylation reactions that is comparable to that of standard aliphatic and benzyl amines. Its efficient incorporation into amide linkages, coupled with the desirable physicochemical properties often associated with pyrazole-containing fragments, makes it an attractive building block for the synthesis of novel chemical entities in drug discovery programs. The straightforward reaction conditions and high anticipated yields underscore its practical utility in a research and development setting.

Safety Operating Guide

Navigating the Disposal of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, ensuring compliance with general laboratory safety standards.

Initial Assessment and Hazard Identification:

Before handling, it is crucial to characterize the waste. This compound is a combustible solid. Due to the presence of an amine group, it should be considered a weak base. Pyrazole derivatives are generally stable but can react with strong oxidizing agents[1][2][3]. Therefore, this compound must be treated as hazardous chemical waste.

Core Disposal Principles:

All laboratory personnel must adhere to the following fundamental principles for chemical waste management:

  • Do not dispose of this chemical down the sink or in regular trash. [4][5]

  • Evaporation is not an acceptable method of disposal.[4]

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[5][6]

Step-by-Step Disposal Protocol

The following table outlines the procedural steps for the safe disposal of this compound.

StepProcedureKey Considerations
1. Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.All handling of the waste should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
2. Waste Segregation Segregate waste at the source. Solid waste contaminated with the compound should be placed in a designated solid hazardous waste container. Solutions containing the compound should be collected in a designated liquid hazardous waste container.Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[7]
3. Container Selection and Labeling Use only approved, compatible hazardous waste containers with secure lids.[7][8]Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," the approximate concentration, and the date waste was first added.[6][9]
4. Waste Accumulation and Storage Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8]The SAA should be at or near the point of generation and inspected weekly for any leaks.[7][8]
5. Final Disposal Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6]The final disposal method will be determined by the licensed facility, which is typically incineration or another approved treatment process.

Experimental Workflow for Disposal:

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe Initiate segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select & Label Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store pickup Arrange for Waste Pickup store->pickup Container Full or Time Limit Reached transport Transport to Disposal Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Figure 1. A flowchart illustrating the procedural steps for the safe disposal of this compound.

Decontamination of Empty Containers:

Empty containers that held this compound must also be managed properly.

  • Non-acutely Hazardous Waste Containers: If the compound is not listed as an acutely hazardous waste (P-list), the empty container can be disposed of as regular trash after all contents have been removed, leaving minimal residue. The label should be defaced or removed.[4]

  • Acutely Hazardous Waste Containers: If the compound is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing and defacing the label, the container may be disposed of as regular trash.[4]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.

References

Essential Safety and Operational Guide for Handling 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE Category Recommended Equipment Specification and Use Notes
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoesDisposable nitrile gloves offer broad short-term protection; however, it is crucial to consult the glove manufacturer's chemical resistance guides for suitability.[1][2][3] Lab coats should be fully buttoned.[1][3] Long pants and shoes that cover the entire foot are required.[1][2]
Respiratory Protection Fume hood or respiratorAll handling should be conducted in a certified chemical fume hood to prevent inhalation.[3] If a fume hood is not available or insufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator is necessary. A respiratory protection program, including training and fit testing, must be implemented.[1][2][4][5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

2.1. Storage and Preparation:

  • Storage: Upon receipt, store 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

  • Preparation: All weighing and solution preparations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

2.2. Experimental Procedures:

  • Work Area: Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][8]

  • Hygiene: Wash hands and face thoroughly after handling.[6][7] Do not eat, drink, or smoke in the work area.[6]

Emergency Procedures

3.1. Spills:

  • Evacuate the area and remove all ignition sources.[1]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3][9]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9]

3.2. Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][7]

  • Inhalation: Move the person to fresh air.[1][3][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1][6]

In all cases of exposure, seek immediate medical attention. [4][7]

Disposal Plan

The disposal of this compound and its waste must be conducted in strict accordance with federal, state, and local hazardous waste regulations.

4.1. Waste Identification and Collection:

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3][10]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[3]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[3]

4.2. Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[9][10][11]

  • Storage: Store waste containers in a designated hazardous waste accumulation area. Keep containers closed except when adding waste and ensure they are stored in secondary containment.[9][11]

4.3. Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[9]

Workflow Diagrams

Figure 1. Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal storage Store in Cool, Dry, Ventilated Area don_ppe Don Appropriate PPE storage->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste store_waste Store in Designated Area collect_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup

Caption: Workflow for handling this compound.

Figure 2. Emergency Spill Response spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Emergency response procedure for a chemical spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.